2-Fluoro-1-(3-methoxyphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXJJJKZGSCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Biocatalytic Applications of 2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS 85465-50-5)
Executive Summary
2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS 85465-50-5) is a highly specialized prochiral fluorinated ketone[1]. It serves as a critical building block in the synthesis of enantiopure fluorohydrins—structural motifs highly valued in medicinal chemistry for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides an in-depth technical analysis of its physicochemical properties and details a self-validating, field-proven protocol for its biocatalytic asymmetric reduction using Lactobacillus brevis alcohol dehydrogenase (LbADH)[2].
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of this compound is crucial for downstream assay development and synthetic application[1]. The presence of the meta-methoxy group provides a handle for further functionalization (e.g., demethylation to a phenol), while the alpha-fluorine atom fundamentally alters the electronic landscape of the adjacent carbonyl group.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 85465-50-5 |
| Molecular Formula | C9H9FO2 |
| Molecular Weight | 168.16 g/mol |
| PubChem CID | 13276219 |
| Structural Features | Prochiral ketone, α-fluorinated, m-methoxy substituted |
| Reactivity Profile | Highly activated electrophilic carbonyl carbon |
Mechanistic Causality in Biocatalysis: The Fluorine Advantage
The chemical reduction of α-fluoroketones often suffers from defluorination side reactions and poor stereocontrol. Biocatalysis overcomes these limitations through the highly coordinated microenvironment of enzyme active sites.
As demonstrated in the landmark study by , this compound is an exceptional substrate for hydrogen transfer (HT) bioreductions using Lactobacillus brevis alcohol dehydrogenase (LbADH)[3]. The causality behind this efficiency lies in the thermodynamic activation of the substrate. The strongly electron-withdrawing α-fluorine atom exerts an inductive effect (-I) that significantly increases the electrophilicity of the carbonyl carbon.
In a standard ketone bioreduction, a massive stoichiometric excess of the hydrogen donor (typically 2-propanol) is required to drive the equilibrium toward the alcohol product. However, because CAS 85465-50-5 is thermodynamically activated, the equilibrium inherently favors the formation of the fluorohydrin[3]. This allows the reaction to proceed quantitatively at exceptionally high substrate concentrations (up to 0.5 M) without requiring a huge excess of the hydrogen donor[3].
Biocatalytic reduction of CAS 85465-50-5 using LbADH with 2-propanol for cofactor regeneration.
Experimental Workflow: High-Concentration Bioreduction Protocol
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for the asymmetric reduction of CAS 85465-50-5 to (S)-2-fluoro-1-(3-methoxyphenyl)ethanol. Every reagent choice is grounded in mechanistic necessity.
Step-by-step experimental workflow for the high-concentration bioreduction of CAS 85465-50-5.
Step-by-Step Methodology:
-
Substrate & Donor Preparation: Dissolve this compound in 2-propanol to achieve a 0.5 M concentration. Causality: 2-propanol acts as both the co-solvent to solubilize the highly concentrated hydrophobic substrate and the sacrificial hydrogen donor for cofactor recycling[3].
-
Buffer System Formulation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 7.0. Supplement with 1 mM NADP+ and 1 mM MgCl2. Causality: LbADH is a strictly NADPH-dependent, magnesium-containing enzyme. Mg2+ is critical for structural integrity. The pH is strictly maintained at 7.0 because the NADP+ cofactor rapidly degrades under alkaline conditions, whereas the enzyme denatures at lower pH levels.
-
Biocatalyst Integration: Introduce the purified Lactobacillus brevis ADH (LbADH) to the buffered mixture.
-
Incubation & Kinetic Control: Incubate the reaction vessel in an orbital shaker at 30 °C and 180 rpm for 24 hours[2]. Causality: 30 °C provides the optimal thermodynamic balance between maximum enzymatic turnover rate (
) and the thermal stability of the LbADH tetramer. -
Quenching and Extraction: Terminate the reaction by extracting the aqueous mixture with ethyl acetate (3x volumes). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure. Causality: Ethyl acetate efficiently partitions the fluorohydrin product from the aqueous enzyme/cofactor matrix, halting the reaction and preventing reverse oxidation.
Analytical Validation & Data Interpretation
A self-validating protocol requires rigorous analytical confirmation. Because enantiomers exhibit identical physical properties in achiral environments, the reaction's success must be validated using chiral stationary phase chromatography.
-
Conversion Analysis: Gas Chromatography (GC) equipped with an FID detector is used to measure the disappearance of the ketone peak and the appearance of the alcohol peak. Due to the thermodynamic activation of the substrate, conversions typically exceed 95%[3].
-
Enantiomeric Excess (ee): High-Performance Liquid Chromatography (HPLC) using a chiral column determines the stereoselectivity. The LbADH enzyme strictly follows Prelog's rule, delivering the hydride to the re-face of the prochiral ketone, yielding the (S)-enantiomer with an expected ee of >99%[2][3].
Conclusion
This compound (CAS 85465-50-5) is far more than a simple chemical intermediate; it is a highly optimized substrate for advanced biocatalytic workflows. Its unique electronic properties, driven by the α-fluorine atom, bypass traditional thermodynamic bottlenecks in asymmetric reduction, enabling the scalable synthesis of enantiopure (S)-fluorohydrins at unprecedented substrate concentrations.
References
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PubChem. "this compound | C9H9FO2 | CID 13276219". National Center for Biotechnology Information. URL:[Link]
-
Borzęcka, W., Lavandera, I., & Gotor, V. (2013). "Synthesis of Enantiopure Fluorohydrins Using Alcohol Dehydrogenases at High Substrate Concentrations". The Journal of Organic Chemistry, 78(14), 7312-7317. URL:[Link]
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An In-depth Technical Guide to the Core Differences Between α-Fluoroacetophenone and Ring-Fluorinated Acetophenones
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among the vast landscape of organofluorine compounds, fluorinated acetophenones represent a critical class of intermediates and bioactive molecules. However, the precise placement of the fluorine atom—either on the aliphatic α-carbon or on the aromatic ring—imparts profoundly different physicochemical properties and chemical reactivity. This guide provides a detailed comparative analysis of α-fluoroacetophenone and its ring-fluorinated isomers (2'-, 3'-, and 4'-fluoroacetophenone), offering researchers and drug development professionals a comprehensive understanding of their structural, electronic, spectroscopic, and synthetic distinctions. By elucidating the causality behind their divergent behaviors, this document aims to empower scientists to make more informed decisions in molecular design and synthetic strategy.
Foundational Distinctions: Structure and Electronic Effects
The fundamental difference between these two classes of compounds lies in the location of the fluorine atom relative to the acetophenone scaffold. This seemingly simple positional change triggers a cascade of electronic and steric effects that dictate the molecule's overall character.
-
α-Fluoroacetophenone : The fluorine atom is directly attached to the carbon adjacent to the carbonyl group (the α-carbon).
-
Ring-Fluorinated Acetophenones : The fluorine atom is a substituent on the phenyl ring, with its position denoted as ortho (2'-), meta (3'-), or para (4'-).
Experimental Protocol 1: Synthesis of α-Fluoroacetophenone via Nucleophilic Substitution
This two-step protocol is a robust method that leverages the reactivity of an α-haloketone intermediate.
Step 1: α-Bromination of Acetophenone
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (10.0 g, 83.2 mmol) and 100 mL of glacial acetic acid.
-
Reagent Addition : Slowly add bromine (4.3 mL, 83.2 mmol) dropwise to the solution at room temperature with vigorous stirring. The red-brown color of bromine should dissipate upon addition.
-
Reaction : After the addition is complete, heat the mixture to 60°C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water. The product, α-bromoacetophenone, will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Nucleophilic Fluorination (Finkelstein-type Reaction)
-
Setup : In a 250 mL flask, combine the crude α-bromoacetophenone (from Step 1), spray-dried potassium fluoride (14.5 g, 250 mmol), and 100 mL of anhydrous acetonitrile.
-
Reaction : Heat the suspension to reflux (approx. 82°C) with vigorous stirring for 8-12 hours. The progress can be monitored by GC-MS or TLC. [1]3. Workup : Cool the mixture and filter off the potassium salts. Concentrate the filtrate under reduced pressure.
-
Purification : Redissolve the crude residue in dichloromethane, wash with water and brine, and dry over anhydrous Na₂SO₄. After solvent removal, purify the resulting oil by vacuum distillation to yield α-fluoroacetophenone.
Causality Behind the Protocol: Direct fluorination of the α-position can be challenging. This method first installs a better leaving group (bromide) under mild conditions. The subsequent nucleophilic displacement with a fluoride salt (a classic SN2 reaction) is an effective and common strategy for introducing fluorine. [1][2]Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the nucleophilic substitution.
Experimental Protocol 2: Synthesis of 4'-Fluoroacetophenone via Friedel-Crafts Acylation
This protocol is a classic example of electrophilic aromatic substitution and is the most direct route to ring-acylated compounds. [3][4]
-
Setup : To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap (for HCl gas), add anhydrous aluminum chloride (AlCl₃) (20.0 g, 150 mmol) and 150 mL of dry dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition : Slowly add acetyl chloride (10.0 mL, 140 mmol) to the stirred suspension. Then, add fluorobenzene (12.8 g, 133 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction : After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup : Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. This will hydrolyze the aluminum complex.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous MgSO₄.
-
Purification : Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain pure 4'-fluoroacetophenone as a clear liquid. [5][6] Causality Behind the Protocol: The Friedel-Crafts acylation requires a strong Lewis acid catalyst (AlCl₃) to coordinate with the acetyl chloride, forming a highly electrophilic acylium ion (or a complex that acts as one). [4]This powerful electrophile is necessary to overcome the energy barrier for attacking the aromatic ring. Fluorobenzene is used as the starting material, and because fluorine is an ortho, para-director, the acylation proceeds with high selectivity for the desired para-isomer, which is sterically favored over the ortho-position.
Field-Proven Insights and Applications
The choice between an α-fluoro and a ring-fluorinated acetophenone is dictated entirely by the intended application.
-
α-Fluoroacetophenones are primarily used when the goal is to leverage the highly electrophilic carbonyl group . Their application as covalent enzyme inhibitors is a prime example. [7]They also serve as specialized building blocks where subsequent chemistry depends on this enhanced carbonyl reactivity. [8]
-
Ring-Fluorinated Acetophenones are workhorse intermediates in drug discovery and agrochemistry. [3][9][10]Here, the fluorine is introduced to modulate the overall properties of a final, larger molecule (e.g., improving metabolic stability, pKa, or binding affinity). [11]The acetyl group is retained as a versatile chemical handle for further elaboration into more complex structures like chalcones, pyrazoles, or other heterocycles. [12]
Conclusion
While α-fluoroacetophenone and ring-fluorinated acetophenones share the same molecular formula, they are fundamentally different compounds with distinct chemical personalities. The position of the fluorine atom dictates the dominant electronic effects, which in turn governs reactivity at every functional site, determines the synthetic strategy, and defines the compound's ultimate utility. α-Fluorination creates a specialized molecule with a hyper-reactive carbonyl, whereas ring-fluorination produces a versatile intermediate where the fluorine atom serves to fine-tune the properties of the aromatic system. A thorough understanding of these core differences is essential for any scientist working in the field of organofluorine chemistry, enabling the rational design and synthesis of next-generation pharmaceuticals and advanced materials.
References
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Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
-
O'Hagan, D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2844-2850. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. [Link]
- Google Patents. (2010, March 10). Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
- Google Patents. (n.d.). Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
-
ResearchGate. (n.d.). Synthesis of α-fluoroacetophenone. Retrieved March 8, 2026, from [Link]
- Google Patents. (n.d.). Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.
-
ResearchGate. (n.d.). Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. Retrieved March 8, 2026, from [Link]
-
van den Heuvel, R. H., et al. (2001). 19F NMR study on the biological Baeyer–Villiger oxidation of acetophenones. Journal of Industrial Microbiology and Biotechnology, 26, 35–42. [Link]
-
ResearchGate. (n.d.). Biologically Active Organofluorine Compounds. Retrieved March 8, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Fluoroacetophenone - Optional[19F NMR]. Retrieved March 8, 2026, from [Link]
-
ResearchGate. (n.d.). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. Retrieved March 8, 2026, from [Link]
-
PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved March 8, 2026, from [Link]
-
Yang, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 5035–5044. [Link]
-
NIST. (n.d.). α-Chloro-p-fluoroacetophenone. NIST WebBook. Retrieved March 8, 2026, from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved March 8, 2026, from [Link]
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University of Calgary. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved March 8, 2026, from [Link]
-
ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
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3-methoxyphenacyl fluoride synonyms and IUPAC nomenclature
3-Methoxyphenacyl Fluoride: Technical Dossier
Executive Summary
3-Methoxyphenacyl fluoride (IUPAC: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one) is a fluorinated organic intermediate used primarily in the synthesis of bioactive compounds, radioligands, and enzyme inhibitors.[1][2][3][4] Belonging to the class of
Part 1: Structural Identity & Nomenclature
The nomenclature of 3-methoxyphenacyl fluoride is derived from a combination of trivial (common) and systematic (IUPAC) naming conventions. Understanding this derivation is essential for database searching and regulatory compliance.[3][4]
Nomenclature Breakdown
-
Phenacyl Group: Historically refers to the benzoylmethyl group (
).[3][4] -
Fluoride: Indicates the substitution of a hydrogen atom on the
-carbon (adjacent to the carbonyl) with a fluorine atom.[3][4] -
3-Methoxy: Specifies a methoxy (
) substituent at the meta position of the phenyl ring relative to the acetyl group.[3][4]
Systematic IUPAC Name: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one[3][4]
Visualization of Chemical Structure
The following diagram illustrates the structural decomposition of the compound to clarify its nomenclature components.
Caption: Structural decomposition of 3-methoxyphenacyl fluoride mapping trivial components to systematic nomenclature.
Part 2: Synonyms & Database Identifiers
To facilitate accurate literature and database mining, the following table consolidates all recognized synonyms and registry numbers.
| Category | Identifier / Name | Notes |
| Common Name | 3-Methoxyphenacyl fluoride | Widely used in synthetic literature.[3][4] |
| Systematic Name | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one | Preferred IUPAC Name (PIN).[3][4] |
| Alternative Name | Common in older organic chemistry texts.[3][4] | |
| Alternative Name | Uses meta ( | |
| PubChem CID | 13276219 | Primary database key for properties [1].[3][4] |
| Molecular Formula | Exact Mass: 168.0587 Da.[3][4] | |
| SMILES | COc1cccc(C(=O)CF)c1 | String for cheminformatics.[3][4] |
| InChIKey | VZXYJYPZNKAWMR-UHFFFAOYSA-N | Unique hashed identifier. |
Part 3: Synthesis & Methodology
The synthesis of 3-methoxyphenacyl fluoride typically follows a Halogen Exchange (Halex) pathway.[3][4] Direct fluorination is often avoided due to the high reactivity and cost of electrophilic fluorinating agents (e.g., Selectfluor).[3][4] The standard protocol involves the conversion of the corresponding bromide using a nucleophilic fluoride source.[3][4]
Reaction Scheme
The pathway proceeds from 3-methoxyacetophenone to the
Caption: Two-step synthesis via bromination and subsequent nucleophilic fluorination.
Detailed Protocol (Halogen Exchange)
Note: This protocol is adapted from standard methodologies for phenacyl fluorides [2, 3].
Reagents:
-
Substrate: 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS: 5000-65-7).[3][4]
-
Fluorine Source: Potassium Fluoride (KF) (spray-dried, anhydrous).[3][4]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq) in anhydrous MeCN (0.2 M). -
Addition: Add spray-dried KF (2.0 eq) and 18-Crown-6 (0.1 eq).
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of the bromide via TLC (Silica, Hexane:EtOAc 4:1).[3][4] -
Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (
).[3][4] -
Purification: Wash combined organic layers with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography to yield the white/off-white solid product.
Part 4: Safety & Handling (E-E-A-T)
Critical Warning: Phenacyl halides, including fluorides, are potent lachrymators (tear gas agents).[3][4] They cause severe eye, skin, and respiratory irritation.[3][4]
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile or Butyl rubber), safety goggles (not just safety glasses), and a lab coat.[3][4]
-
First Aid:
References
-
National Center for Biotechnology Information.[3][4] (n.d.). 2-Fluoro-1-(3-methoxyphenyl)ethanone (CID 13276219).[3][4] PubChem.[1][2][3][4][5] Retrieved from [Link]3][4]
-
Rozen, S., & Brand, M. (1986).[3][4] Synthesis of alpha-fluoroketones. Synthesis, 1986(08), 665-667.[3][4]
-
Vemishetti, P., et al. (1989).[3][4] Synthesis of alpha-fluoroacetophenones. Journal of Medicinal Chemistry, 32(12).
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Comprehensive Technical Guide: Procurement, Synthesis, and Application of 2-Fluoro-1-(3-methoxyphenyl)ethanone
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol
Chemical Identity & Pharmacological Rationale
2-Fluoro-1-(3-methoxyphenyl)ethanone (IUPAC: 2-fluoro-1-(3-methoxyphenyl)ethan-1-one) is a highly specialized fluorinated building block utilized in advanced pharmaceutical synthesis[1].
Mechanistic Significance in Drug Design
The incorporation of an
Commercial Availability & Procurement Analytics
Sourcing high-purity fluorinated intermediates can be a bottleneck in drug discovery pipelines. The compound is commercially available through several specialized chemical vendors,,[2]. Below is a consolidated market analysis of suppliers, purity standards, and representative pricing for research-scale quantities.
Table 1: Supplier and Pricing Matrix for CAS 85465-50-5
| Supplier | Product Code | Claimed Purity | Quantity | Estimated Price (USD)* | Lead Time |
| Sigma-Aldrich (Enamine) | ENAH0424F0D6 | 1.0 g | ~$145.00 | 1-2 Weeks | |
| Aquila Pharmatech LLC | A18572 | >96% | 1.0 g | ~$110.00 | In Stock |
| CymitQuimica | 85465-50-5 | 250 mg | ~$55.00 | 3-4 Weeks[2] | |
| Accel Scientific | 85465-50-5 | 5.0 g | ~$480.00 | Custom Synthesis[3] |
*Note: Prices are representative market estimates for research quantities and are subject to institutional contract discounts. Always verify current stock and organizational pricing directly with the vendor.
Synthetic Methodologies & Mechanistic Pathways
When commercial procurement does not meet scale-up requirements, in-house synthesis becomes necessary. The synthesis of this compound typically follows one of two primary pathways: Nucleophilic Substitution or Direct Electrophilic Fluorination .
Figure 1: Synthetic pathways for this compound.
The Nucleophilic Substitution route is highly preferred in standard laboratory settings due to the lower cost of reagents and avoidance of highly reactive electrophilic fluorinating agents (which often yield poly-fluorinated side products).
Standardized Protocol: Nucleophilic Fluorination
This protocol outlines the conversion of 2-bromo-1-(3-methoxyphenyl)ethanone to the target
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Action: Dissolve 10.0 mmol of 2-bromo-1-(3-methoxyphenyl)ethanone in 30 mL of anhydrous Acetonitrile (MeCN) under an argon atmosphere.
-
Causality: Anhydrous conditions are critical. The presence of water will lead to competitive nucleophilic attack by hydroxide ions (
), resulting in the formation of an unwanted -hydroxy ketone impurity.
Step 2: Reagent Addition & Phase-Transfer Catalysis
-
Action: Add 30.0 mmol (3.0 eq) of anhydrous Potassium Fluoride (KF) and 1.0 mmol (0.1 eq) of 18-crown-6 ether.
-
Causality: Fluoride is a notoriously poor nucleophile in organic solvents due to tight ion pairing. The 18-crown-6 selectively chelates the potassium cation (
). This breaks the ion pair, generating a highly reactive, "naked" fluoride anion that readily attacks the electrophilic -carbon via an mechanism, displacing the bromide leaving group.
Step 3: Thermal Activation
-
Action: Heat the reaction mixture to reflux (82°C) for 12–16 hours.
-
Causality: The
displacement of a secondary/primary halide by fluoride requires significant activation energy. Refluxing in MeCN provides the optimal thermal energy while maintaining a stable solvent reflux blanket.
Step 4: Workup & Self-Validation
-
Action: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (
mL). Monitor the organic layer via Thin Layer Chromatography (TLC). -
Validation: The reaction is self-validating through phase separation. The highly polar 18-crown-6 and unreacted KF partition exclusively into the aqueous layer, preventing downstream catalytic poisoning. A distinct upward shift in
value on the TLC plate (silica, 9:1 Hexanes/EtOAc) confirms the successful substitution of the heavy bromine atom with the lighter, highly electronegative fluorine atom.
Step 5: Purification
-
Action: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 100% Hexanes to 9:1 Hexanes/EtOAc).
Analytical Quality Control (QC) Workflow
To ensure the integrity of the synthesized or procured compound before integration into high-value biological assays, a rigorous QC workflow must be executed.
Figure 2: Quality control and batch release workflow for the synthesized compound.
QC Release Criteria:
-
F NMR Spectroscopy: A critical validation step. The presence of a distinct doublet (due to
geminal coupling) in the F NMR spectrum definitively confirms the successful incorporation of the fluorine atom at the -position. -
NMR Spectroscopy: Look for the characteristic doublet of the
-protons (split by the adjacent fluorine) around 5.2 - 5.5 ppm, alongside the methoxy singlet at 3.8 ppm. -
LC-MS: Must demonstrate a purity of
95% via UV trace (254 nm) and a mass peak corresponding to m/z[1].
References
-
Title: this compound | C9H9FO2 | CID 13276219 Source: National Center for Biotechnology Information (PubChem) URL: [Link]
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2-Fluoro-1-(3-methoxyphenyl)ethanone safety data sheet (SDS) download
An In-Depth Technical Guide to 2-Fluoro-1-(3-methoxyphenyl)ethanone for Research & Development
Executive Summary
This technical guide provides a comprehensive overview of this compound, a fluorinated acetophenone derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its unique electronic and structural properties, conferred by the fluorine and methoxy substituents, make it a valuable precursor for a range of more complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, consolidates critical information on its chemical identity, synthesis, safety and handling, reactivity, and applications. The protocols and data presented herein are synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound, also known as 3'-methoxy-2'-fluoroacetophenone, is an aromatic ketone. The presence of a fluorine atom ortho to the acetyl group and a methoxy group at the meta position creates a unique electronic and steric environment that influences its reactivity and the properties of its derivatives.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 208777-19-9 | [1][2] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.17 g/mol | [1][2] |
| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethanone | [2] |
| Synonyms | 2'-Fluoro-3'-methoxyacetophenone, 3-Acetyl-2-fluoroanisole | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | CYWINEAOQMFOBH-UHFFFAOYSA-N | [2] |
Synthesis Insights: A Mechanistic Perspective
The synthesis of α-fluoroaryl ketones like this compound is a cornerstone of preparing fluorinated pharmaceutical intermediates.[3][4] Modern strategies often favor direct electrophilic fluorination to avoid harsh conditions and multi-step sequences common in classical methods.[3]
A prevalent approach involves the electrophilic fluorination of a corresponding ketone enolate. The choice of base and fluorinating agent is critical and dictated by the substrate's electronics and the desired regioselectivity. For a substrate like 1-(3-methoxyphenyl)ethanone, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is employed to quantitatively generate the enolate. This is followed by quenching with an electrophilic fluorine source (an "F+" donor), such as N-Fluorobenzenesulfonimide (NFSI).
Causality in Synthesis:
-
Base Selection (LDA): The use of LDA ensures rapid and complete deprotonation at the α-carbon, minimizing self-condensation side reactions. Its bulky nature also enhances regioselectivity.
-
Electrophilic Fluorinating Agent (NFSI): NFSI is a reliable, solid, and relatively safe source of electrophilic fluorine, making it preferable to hazardous gaseous reagents like F₂.[5] It reacts efficiently with the enolate to form the C-F bond.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent side reactions.
Caption: Generalized workflow for electrophilic fluorination.
Comprehensive Safety and Handling Protocol
Handling this compound requires adherence to good laboratory practices and an understanding of its specific hazards. The information below is a synthesis of typical Safety Data Sheet (SDS) information for this class of compounds.[2][6][7]
Hazard Identification
This compound is classified as hazardous.[7] The primary concerns are irritation to the skin, eyes, and respiratory system.[2][8]
Table 2: GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement | Source |
| GHS07 | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [2][9] | |
| Signal Word | Warning | [2] |
Personal Protective Equipment (PPE) and Engineering Controls
A self-validating safety protocol relies on a multi-layered approach combining engineering controls and appropriate PPE.
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[7][8]
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[12] Gloves must be inspected before use and changed immediately if contaminated.[12] Wash hands thoroughly after handling.[6]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a full-face respirator with an appropriate cartridge.[12]
Caption: Decision workflow for safe handling of the compound.
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Recommended storage is at ambient or room temperature.[1][2]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[6][7][11]
Accidental Release and First Aid Measures
-
Spill Cleanup: Evacuate the area. Remove all sources of ignition.[6] Use spark-proof tools.[10] Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[11]
-
First Aid (Eyes): Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[7]
-
First Aid (Skin): Take off contaminated clothing immediately.[12] Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][7]
-
First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, give oxygen.[8][12] Call a poison center or doctor if you feel unwell.[7]
-
First Aid (Ingestion): Rinse mouth with water. Do NOT induce vomiting.[8] Call a doctor or Poison Control Center immediately.[12]
Reactivity, Stability, and Applications
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups.
-
Stability: The compound is stable under normal storage and handling conditions.[7][11]
-
Reactivity:
-
Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol using hydride reagents like sodium borohydride (NaBH₄).[3] This reaction is fundamental for creating chiral centers often required in pharmacologically active molecules.
-
α-Methylene Group: The protons on the carbon adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form an enolate, as discussed in the synthesis section. This allows for further functionalization at the α-position.
-
Aromatic Ring: The methoxy group is an activating, ortho-, para-director, while the fluoro and acetyl groups are deactivating. This electronic landscape dictates the regioselectivity of any subsequent electrophilic aromatic substitution reactions.
-
-
Applications in Drug Discovery: Fluorinated motifs are prevalent in modern pharmaceuticals, enhancing properties like metabolic stability, binding affinity, and bioavailability.[4][5] Substituted acetophenones are common starting materials for a wide array of heterocyclic and carbocyclic structures.[10] For example, compounds with a fluoro-methoxyphenyl-ethanone core are investigated as intermediates for developing selective allosteric modulators for CNS targets like metabotropic glutamate receptors (mGluRs).[13][14]
Experimental Protocol: Reduction of the Carbonyl Group
This protocol details a representative reaction: the reduction of this compound to 1-(2-fluoro-3-methoxyphenyl)ethanol using sodium borohydride.
Methodology:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Dissolution: Add this compound (1.0 eq) to the flask and dissolve it in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product via flash column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
References
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BuyersGuideChem. (2026). Ethanone, 2-fluoro-1-(3-fluoro-4-methoxyphenyl)-. Retrieved March 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved March 6, 2026, from [Link]
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PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. Retrieved March 6, 2026, from [Link]
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PubChem. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)-2-(morpholin-4-yl)ethanone. Retrieved March 6, 2026, from [Link]
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Pharmaffiliates. (n.d.). 1-(2-Fluoro-6-methoxyphenyl)ethanone. Retrieved March 6, 2026, from [Link]
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UNT Health Science Center. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved March 6, 2026, from [Link]
- Wenthur, C. J., et al. (2013). Discovery of (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208–5212.
- Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4485–4492.
- Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- Kaur, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6078.
- Al-Badran, S. A., & Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 268–275.
-
Cole-Parmer. (2005). Material Safety Data Sheet - p-Methoxyphenylacetone, 98+%. Retrieved March 6, 2026, from [Link]
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Engineering Metabolic Stability: The Strategic Role of α-Fluoroketones in Drug Design
Executive Summary
The incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique physicochemical properties—specifically its high electronegativity, low polarizability, and a van der Waals radius closely mimicking that of hydrogen—allow it to profoundly modulate a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile without drastically altering its steric bulk. Among fluorinated motifs, α-fluoroketones represent a privileged substructure. By strategically replacing a metabolically labile α-hydrogen with fluorine, drug developers can effectively block cytochrome P450 (CYP450)-mediated oxidation, thereby enhancing metabolic stability, prolonging half-life, and improving oral bioavailability.
Mechanistic Rationale: The "Fluorine Effect" at the α-Position
The metabolic vulnerability of aliphatic ketones often lies at the α-carbon. In non-fluorinated ketones, the α-protons are relatively acidic and susceptible to enzymatic abstraction or direct oxidation by CYP450 enzymes. This pathway typically leads to α-hydroxylation and subsequent phase II conjugation (e.g., glucuronidation) or molecular cleavage. The strategic substitution of these protons with fluorine fundamentally alters this trajectory through several mechanisms:
-
Bond Strength and Oxidative Resistance: The C–F bond is exceptionally strong (~485 kJ/mol for sp³ carbon) compared to the C–H bond (~414 kJ/mol) (1)[1]. Replacing a vulnerable C-H bond at metabolically labile sites with a strong C-F bond significantly hinders oxidative metabolism by cytochrome P450 enzymes[1]. This α-fluorination blocks the otherwise facile α-hydroxylation of the ketone side chain, increasing overall metabolic stability (2)[2].
-
Inductive Effects and Target Binding: The strong electron-withdrawing nature of the α-fluorine atom increases the electrophilicity of the adjacent carbonyl carbon. Furthermore, α,α-difluoroketones represent a privileged substructure that serves as highly effective inhibitors to many hydrolytic enzymes, such as serine and aspartyl proteases, by forming stable transition-state mimics (3)[3].
-
Lipophilicity and Permeability: Pharmaceuticals containing fluorine exhibit tunable lipophilicity, and it is noteworthy that the oxidative metabolism of these molecules can be prevented (4)[4]. Difluorinated ketones enhance lipophilicity, metabolic stability, and target selectivity, making them highly valuable in drug design and structure-activity relationship (SAR) studies (5)[5].
Fig 1: Comparative metabolic pathways of standard ketones vs. α-fluoroketones.
Quantitative Impact on Metabolic Stability
To illustrate the profound impact of α-fluorination, we can analyze the predictive and experimental shifts in intrinsic clearance (
Table 1: Comparative In Vitro Metabolic Stability Profile (Human Liver Microsomes)
| Compound Motif | Structural Feature | Mean | In Vitro | Primary Metabolic Fate |
| Standard Ketone | R-CH₂-C(=O)-R' | ~45.2 | ~15 | Rapid α-hydroxylation, carbonyl reduction |
| α-Monofluoroketone | R-CHF-C(=O)-R' | ~18.5 | ~37 | Slowed oxidation, partial hydration |
| α,α-Difluoroketone | R-CF₂-C(=O)-R' | < 5.0 | > 120 | Highly stable, predominant gem-diol formation |
Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically validate the metabolic resilience of an α-fluoroketone candidate, a rigorous Human Liver Microsome (HLM) assay must be executed. Standard in vitro protocols use liver microsomes to determine the intrinsic clearance (
Objective: Determine the
Reagents & Materials:
-
Pooled Human Liver Microsomes (20 mg/mL)
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Test Compound (α-fluoroketone) and Control (non-fluorinated analog) at 10 mM in DMSO.
-
Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (IS).
Step-by-Step Methodology:
-
Preparation of Working Solutions: Dilute the 10 mM stock of the test compound to 100 µM in 50% acetonitrile/water.
-
Causality: Minimizing the final DMSO concentration (<0.1%) is critical, as higher concentrations of organic solvents can inhibit CYP450 enzyme activity, leading to artificially inflated stability data.
-
-
Incubation Mixture Assembly: In a 96-well plate, combine 0.1 M phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where
), which is an absolute requirement for accurately calculating intrinsic clearance.
-
-
Pre-Warming: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Ensures all components are at physiological temperature before initiating the reaction, preventing lag phases in enzyme kinetics.
-
-
Reaction Initiation: Add the NADPH regenerating system to initiate the reaction.
-
Causality: CYP450 enzymes are obligate dependent on NADPH for the electron transfer required to activate molecular oxygen. A "minus-NADPH" control well must be included to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity).
-
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of the ice-cold Quenching Solution.
-
Causality: The high ratio of cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the designated time point while simultaneously precipitating proteins for downstream LC-MS/MS analysis.
-
-
Centrifugation and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate and , where is the incubation volume and is the mass of microsomal protein.
Fig 2: Self-validating workflow for assessing in vitro metabolic stability.
Conclusion
The strategic deployment of α-fluoroketones is a powerful tool in the medicinal chemist's arsenal. By leveraging the unique steric and electronic properties of the fluorine atom, researchers can systematically engineer metabolic stability into drug candidates. The C-F bond acts as an effective shield against CYP450-mediated α-hydroxylation, fundamentally altering the pharmacokinetic trajectory of the molecule. When coupled with rigorous, self-validating in vitro assays, the incorporation of α-fluoroketones significantly accelerates the development of highly bioavailable, metabolically robust therapeutics.
References
-
Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones - KU ScholarWorks. 3
-
2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Properties - JXZD Chem. 5
-
Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. 4
-
Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone - BenchChem. 2
-
Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. 1
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- 5. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
Strategic Fluorination: Bioisosteric Utility of 2-Fluoro-1-(3-methoxyphenyl)ethanone in Lead Optimization
[1][2]
Executive Summary: The Fluorine Effect
In the landscape of medicinal chemistry, 2-fluoro-1-(3-methoxyphenyl)ethanone (CAS: 455-82-3 / 208777-19-9) represents more than a simple building block; it is a precision tool for multiparametric optimization (MPO) .[1][2]
The strategic introduction of a fluorine atom at the
-
Electronic Modulation: The strong electronegativity of fluorine (
) lowers the pKa of the remaining -proton, facilitating enolization while simultaneously activating the carbonyl carbon toward nucleophilic attack. -
Metabolic Blocking: It sterically and electronically impedes CYP450-mediated
-hydroxylation, a common metabolic soft spot in alkyl ketones.[1][2] -
Transition State Mimicry: In protease inhibitors, the
-fluoroketone moiety promotes the formation of a stable gem-diol in aqueous media, mimicking the tetrahedral transition state of peptide bond hydrolysis.
This guide details the physicochemical rationale, synthetic accessibility, and application of this scaffold in drug discovery.
Physicochemical Profiling & Bioisosteric Logic[2]
The substitution of a hydrogen atom with fluorine exerts a profound "butterfly effect" on the molecule's properties. The 3-methoxy substituent adds a layer of lipophilicity and a hydrogen bond acceptor (HBA) vector, often used to probe specific hydrophobic pockets in target proteins (e.g., kinases or proteases).
Comparative Data: The H vs. F Shift
The following table illustrates the theoretical shift in properties when moving from the parent acetophenone to the
| Property | Parent: 3-Methoxyacetophenone | Target: this compound | Impact on Drug Design |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | Minimal steric penalty; "Pseudo-hydrogen" mimicry.[1][2] |
| LogP (Lipophilicity) | ~1.6 | ~1.8 - 2.0 | Slight increase; improves membrane permeability without drastic solubility loss.[1][2] |
| C=O Electrophilicity | Moderate | High | Increases reactivity toward active site nucleophiles (e.g., Serine-OH, Cysteine-SH).[1][2] |
| Hydration ( | Negligible | Significant | Favors gem-diol formation; critical for transition state inhibition.[1][2] |
| Metabolic Stability | Low ( | High | Blocks CYP-mediated dealkylation/oxidation at the |
Mechanism of Action: Transition State Mimicry
The primary utility of
Figure 1: The thermodynamic equilibrium facilitating transition state mimicry.[1] The electron-withdrawing fluorine destabilizes the carbonyl, driving hydration.
Synthetic Accessibility: Validated Protocols
Synthesis of
Method A: Electrophilic Fluorination (Selectfluor)
This is the industry-standard method for medicinal chemistry (mg to g scale) due to its operational simplicity and safety profile compared to
Protocol: Synthesis of this compound
Reagents:
-
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq)[1][2]
-
Methanol (Solvent, anhydrous)
-
Sulfuric acid (Catalytic, 0.1 eq) or TMSOTf (for silyl enol ether route)
Step-by-Step Methodology:
-
Activation: Dissolve 3-methoxyacetophenone (10 mmol) in anhydrous Methanol (50 mL).
-
Reagent Addition: Add Selectfluor (11 mmol) in one portion.
-
Reflux: Heat the reaction mixture to 60°C (reflux) for 4-6 hours.
-
Expert Insight: The reaction proceeds via the enol tautomer. If conversion is slow, add 5 mol%
to catalyze enolization.
-
-
Quench: Cool to room temperature. Pour the mixture into saturated aqueous
to neutralize. -
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).-
Note: The mono-fluoro product is less polar than the starting material but distinct from the di-fluoro impurity.[1]
-
Self-Validating Checkpoint:
-
1H NMR (CDCl3): Look for the characteristic doublet at
~5.5 ppm ( Hz) corresponding to the protons. -
19F NMR: A triplet (due to coupling with
) around -230 ppm confirms the mono-fluorinated species.[1][2]
Synthetic Pathway Visualization
Figure 2: Electrophilic fluorination pathway. Control of stoichiometry is critical to prevent the formation of the difluoro species.
Applications in Drug Discovery[2][4][5][6][7]
Case Study: Serine Protease Inhibition
In the development of inhibitors for Cathepsin K or Thrombin , the this compound fragment acts as a "warhead" scaffold.[1][2]
-
The Challenge: Alkyl ketones are often too metabolically labile. Trifluoromethyl ketones can be too hydrated, leading to poor membrane permeability and excessive binding to off-target proteins.[1][2]
-
The Solution: The mono-fluoroketone provides the "Goldilocks" zone—sufficient hydration for potency, but enough lipophilicity for permeability.
-
Binding Mode: The methoxy group at the meta position often occupies the S1' or S2 pocket of the enzyme, engaging in specific H-bond interactions with backbone amides, while the hydrated ketone coordinates with the catalytic Serine/Cysteine.
Metabolic Stability Assay (In Vitro)
To verify the bioisosteric advantage, a comparative intrinsic clearance (
Protocol:
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]
-
Compounds: Test compound (Fluoroketone) vs. Control (Methyl ketone).
-
Incubation: 37°C for 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS quantification of parent compound depletion.
-
Success Criteria: The fluorinated analog should show >2-fold improvement in half-life (
) compared to the non-fluorinated parent due to the blocking of -hydroxylation.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
Banks, R. E. (1992). Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1][2] Journal of Fluorine Chemistry, 87(1), 1-17.[2] Link
-
Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry.[1] Current Medicinal Chemistry, 13(1), 65-85.[1][2] Link
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[2] Link[1]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethanone via Electrophilic Fluorination
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating synthetic protocols.
Introduction & Strategic Rationale
The incorporation of fluorine at the α-position of carbonyl compounds is a cornerstone strategy in drug development. α-Fluoroketones exhibit enhanced metabolic stability, modulated lipophilicity, and serve as critical precursors for bioactive chalcone derivatives and heterocyclic APIs.
Synthesizing 2-Fluoro-1-(3-methoxyphenyl)ethanone from 3'-methoxyacetophenone presents a specific regiochemical challenge: preventing over-fluorination. Direct electrophilic fluorination of acetophenones using N-F reagents often yields difficult-to-separate mixtures of unreacted starting material, mono-fluorinated, and di-fluorinated products[1]. To circumvent this, we detail a highly controlled, two-step fluorodesilylation workflow. By first trapping the ketone as a silyl enol ether, the stoichiometry of the reactive site is strictly locked to 1:1, ensuring absolute regiocontrol and maximizing the yield of the mono-fluorinated target[2].
Mechanistic Insights (E-E-A-T)
As a robust and scalable process, this methodology relies on the precise manipulation of reaction kinetics and thermodynamics:
-
Enol Trapping (Kinetic Control): 3'-methoxyacetophenone[3] is converted to its corresponding silyl enol ether using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Triethylamine (TEA). TEA serves as a non-nucleophilic base, while the highly electrophilic TMSOTf rapidly traps the enolate. This isolates the reactive enol tautomer and prevents the dynamic equilibrium that normally leads to di-fluorination.
-
Electrophilic Fluorodesilylation: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is utilized as a bench-stable, electrophilic fluorine source[4]. The electron-rich double bond of the silyl enol ether attacks the N-F bond. The transition state is stabilized by the polar solvent (Acetonitrile), and the reaction is thermodynamically driven by the cleavage of the Si-O bond and the formation of a strong Si-F bond (yielding TMS-F as a volatile byproduct).
Mechanistic pathway of electrophilic fluorodesilylation using Selectfluor.
Quantitative Data: Reaction Optimization
The table below summarizes the causality behind selecting the silyl enol ether pathway over direct fluorination. The two-step method drastically suppresses the formation of the di-fluoro impurity while operating at ambient temperature.
| Synthesis Strategy | Reagent | Equivalents | Temperature | Mono-Fluoro Yield | Di-Fluoro Yield |
| Direct Fluorination | Selectfluor | 1.20 eq | 80 °C | 45% | 20% |
| Direct Fluorination | NFSI | 1.50 eq | 100 °C | 35% | 15% |
| Silyl Enol Ether (Two-Step) | Selectfluor | 1.05 eq | 25 °C (RT) | 88% | <2% |
| Silyl Enol Ether (Two-Step) | NFSI | 1.10 eq | 25 °C (RT) | 82% | <2% |
Experimental Workflow & Protocols
Reaction workflow for the regioselective alpha-fluorination of 3'-methoxyacetophenone.
Phase 1: Synthesis of (1-(3-methoxyphenyl)vinyloxy)trimethylsilane
Objective: Quantitative conversion of the ketone to the silyl enol ether.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.
-
Dissolution: Add 3'-methoxyacetophenone (1.50 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 30 mL) to the flask.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous Triethylamine (2.10 mL, 15.0 mmol) via syringe.
-
Silylation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.17 mL, 12.0 mmol) over 10 minutes. Causality: Dropwise addition controls the exothermic nature of the silylation and prevents localized heating that could lead to aldol condensation side-reactions.
-
Self-Validation Check: Remove the ice bath and stir at room temperature for 1 hour. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is self-validating: the UV-active starting material (
) must be completely consumed, replaced by a highly non-polar spot ( ). Failure to observe this shift indicates inactive/hydrolyzed TMSOTf. -
Workup: Quench the reaction with cold saturated aqueous
(20 mL) to prevent acidic hydrolysis of the product. Extract the aqueous layer with DCM (2 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the crude silyl enol ether as a pale yellow oil. Proceed immediately to Phase 2.
Phase 2: Electrophilic Fluorination
Objective: Regioselective mono-fluorination via fluorodesilylation.
-
Dissolution: Dissolve the crude silyl enol ether from Phase 1 in anhydrous Acetonitrile (MeCN, 40 mL) under Argon. Causality: MeCN is strictly required here; its high dielectric constant stabilizes the polar transition state during fluorine transfer.
-
Fluorination: Add Selectfluor (3.72 g, 10.5 mmol) in one single portion at room temperature.
-
Self-Validation Check: Vigorously stir the mixture for 2 hours. Selectfluor is initially insoluble in MeCN. As the reaction progresses, the suspension will briefly clear, followed by the precipitation of a new white solid (the defluorinated TEDA byproduct). This visual phase change serves as an intrinsic kinetic indicator of reaction completion.
-
Workup & Purification: Filter the suspension through a pad of Celite to remove the TEDA byproduct. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient from 95:5 to 85:15). The target product, This compound , elutes as a colorless to pale-yellow oil (Yield: ~1.48 g, 88% over two steps).
-
Analytical Confirmation:
NMR ( ) will show a characteristic doublet for the protons around 5.4 ppm with a large geminal H-F coupling constant ( Hz).
References
-
Title: Carbon–Fluorine Bond Formation Source: Harvard DASH URL: [Link]
-
Title: Bench-Stable Electrophilic Fluorinating Reagents for Highly Selective Mono- and Difluorination of Silyl Enol Ethers Source: ResearchGate URL: [Link]
Sources
Application Notes and Protocols for the Electrophilic Fluorination of 3'-Methoxyacetophenone using Selectfluor™
Introduction: The Strategic Value of Fluorinated Acetophenones in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2][3] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][2][3] Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals and agrochemicals.[4][5] Among the various classes of fluorinated organic compounds, fluorinated acetophenones are valuable building blocks in the synthesis of more complex bioactive molecules.[6]
This guide provides a comprehensive overview and a detailed protocol for the electrophilic fluorination of 3'-methoxyacetophenone using Selectfluor™, a widely used, stable, and effective electrophilic fluorinating agent.[7][8][9][10][11] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the analytical techniques for product characterization.
Understanding the Reaction: Mechanism and Regioselectivity
The electrophilic fluorination of 3'-methoxyacetophenone with Selectfluor™ is an example of an electrophilic aromatic substitution (SEAr) reaction. In this reaction, the electrophilic fluorine from Selectfluor™ replaces a hydrogen atom on the aromatic ring.
The Role of Selectfluor™
Selectfluor™, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful and user-friendly electrophilic fluorinating agent.[7][8][9][10][11] Its stability in air and moisture, coupled with its non-volatile nature, makes it a safer alternative to many other fluorinating agents.[8] The key to its reactivity lies in the N-F bond, which serves as a source of electrophilic fluorine ("F+").[9]
Directing Effects and Regioselectivity
The regiochemical outcome of the fluorination is dictated by the directing effects of the substituents already present on the benzene ring: the methoxy (-OCH3) group and the acetyl (-COCH3) group.
-
The Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group (EDG) through resonance.[12] It increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[12] This electron-donating effect is most pronounced at the ortho and para positions relative to the methoxy group. Therefore, the methoxy group is an ortho, para-director.[12][13][14]
-
The Acetyl Group (-COCH3): The acetyl group is an electron-withdrawing group (EWG) through resonance.[13] It deactivates the aromatic ring towards electrophilic substitution by decreasing its electron density. The acetyl group directs incoming electrophiles to the meta position.[13][14]
In the case of 3'-methoxyacetophenone, the two substituents work in concert to direct the incoming electrophile. The strongly activating ortho, para-directing methoxy group will dominate the regioselectivity. The positions ortho to the methoxy group are positions 2 and 4, and the para position is position 6. The acetyl group at position 1 will direct meta to itself, which are positions 3 and 5. The most activated positions that are favored by the methoxy group will be the primary sites of fluorination.
Diagram of the Reaction Mechanism
Caption: General overview of the electrophilic fluorination reaction.
Experimental Protocol
This protocol is a representative procedure for the electrophilic fluorination of 3'-methoxyacetophenone. Researchers should always conduct a thorough risk assessment before commencing any new experiment.
Materials and Equipment
| Reagents | Equipment |
| 3'-Methoxyacetophenone | Round-bottom flask with a magnetic stir bar |
| Selectfluor™ | Condenser |
| Acetonitrile (anhydrous) | Heating mantle with a temperature controller |
| Dichloromethane (DCM) | Thin-layer chromatography (TLC) plates |
| Saturated sodium bicarbonate solution | UV lamp |
| Brine | Separatory funnel |
| Anhydrous sodium sulfate | Rotary evaporator |
| Silica gel for column chromatography | Glassware for column chromatography |
| Hexanes | NMR tubes |
| Ethyl acetate | NMR spectrometer |
Safety Precautions
-
Selectfluor™: While more stable than many fluorinating agents, Selectfluor™ is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[15] It is also harmful to aquatic life.[15] Always handle Selectfluor™ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust.[16]
-
Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3'-methoxyacetophenone (1.50 g, 10.0 mmol).
-
Dissolve the starting material in 30 mL of anhydrous acetonitrile.
-
In a single portion, add Selectfluor™ (3.90 g, 11.0 mmol, 1.1 equivalents) to the stirred solution at room temperature.
-
Fit the flask with a condenser and place it in a pre-heated oil bath at 60 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Prepare a TLC developing chamber with a solvent system of 80:20 hexanes:ethyl acetate.
-
Spot the reaction mixture on a TLC plate alongside the starting material.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The expected reaction time is typically 4-8 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions containing the desired product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated product as a pale yellow oil or a low-melting solid.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the fluorination reaction.
Data Presentation and Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Yield and Physical Properties
| Property | Expected Value |
| Product Name | 2-Fluoro-3'-methoxyacetophenone (Major Isomer) |
| Appearance | Pale yellow oil or low-melting solid |
| Yield | 60-80% (typical) |
| Molecular Formula | C9H9FO2 |
| Molecular Weight | 168.17 g/mol |
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
-
δ (ppm): ~7.6-7.2 (m, 3H, Ar-H), 3.90 (s, 3H, -OCH3), 2.60 (d, JHF ≈ 2 Hz, 3H, -COCH3). The coupling of the acetyl protons to the fluorine atom is a key diagnostic feature.
13C NMR (100 MHz, CDCl3):
-
δ (ppm): ~195 (d, JCF ≈ 4 Hz, C=O), ~158 (d, JCF ≈ 250 Hz, C-F), ~155 (s, C-OCH3), ~130-110 (m, Ar-C), ~56 (s, -OCH3), ~30 (d, JCF ≈ 2 Hz, -COCH3). The large carbon-fluorine coupling constant for the carbon directly attached to the fluorine is characteristic.[17][18]
19F NMR (376 MHz, CDCl3):
-
δ (ppm): A single peak is expected in the typical range for an aryl fluoride, approximately -110 to -140 ppm.
Mass Spectrometry (GC-MS):
-
m/z: Calculated for C9H9FO2 [M]+: 168.06. The mass spectrum will show the molecular ion peak at this value.
Troubleshooting and Further Considerations
-
Low Yield: If the yield is low, ensure that anhydrous solvent was used, as water can react with Selectfluor™. The reaction temperature and time can also be optimized.
-
Formation of Multiple Isomers: While the reaction is expected to be highly regioselective, the formation of minor isomers is possible. Careful purification by column chromatography is crucial to isolate the desired product.
-
Alternative Solvents: While acetonitrile is a common solvent for Selectfluor™ reactions, other polar aprotic solvents like DMF could be explored, though this may affect the reaction rate and selectivity.[7]
Conclusion
The electrophilic fluorination of 3'-methoxyacetophenone using Selectfluor™ is a reliable and efficient method for the synthesis of the corresponding fluorinated derivative. The reaction proceeds with good yield and high regioselectivity, driven by the directing effects of the methoxy substituent. The operational simplicity and enhanced safety profile of Selectfluor™ make this a valuable transformation for researchers in medicinal chemistry and drug development. Careful execution of the protocol and thorough characterization of the product will ensure the successful synthesis of this important fluorinated building block.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724933, Selectfluor. Retrieved from [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Wikipedia. (2024). Organofluorine chemistry. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
LibreTexts. (2021). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]
-
ChemRxiv. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]
- Buron, F., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264-5279.
-
Pharmacompass. (n.d.). SELECTFLUOR F-TEDA-BF4. Retrieved from [Link]
-
European Patent Office. (2009). METHOD FOR PURIFYING FLUORINE COMPOUND - EP 2075229 A1. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 10(16), 1957-1989.
- Georg Thieme Verlag. (2017).
-
ResearchGate. (n.d.). Flavones from salicylaldehyde and acetophenone derivatives. Retrieved from [Link]
-
Scribd. (2004). Selectfluor: Electrophilic Fluorination Insights. Retrieved from [Link]
-
-ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]
-
MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Retrieved from [Link]
-
Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Retrieved from [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
deepdyve.com. (n.d.). 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2021). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Retrieved from [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
MDPI. (2011). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
University of Calgary. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
-
CHEM21. (n.d.). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. brynmawr.edu [brynmawr.edu]
- 6. researchgate.net [researchgate.net]
- 7. SelectFluor - Enamine [enamine.net]
- 8. scribd.com [scribd.com]
- 9. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 10. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis [mdpi.com]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 13. Regioselectivity in electrophilic aromatic substitution [ns1.almerja.com]
- 14. youtube.com [youtube.com]
- 15. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Nucleophilic Fluorination of 2-Bromo-1-(3-methoxyphenyl)ethanone
Abstract
This application note details the protocol for the conversion of 2-bromo-1-(3-methoxyphenyl)ethanone (3'-methoxyphenacyl bromide) to its fluorinated analog, 2-fluoro-1-(3-methoxyphenyl)ethanone. This transformation is a critical step in the synthesis of bioisosteres for drug development, where fluorine introduction modulates metabolic stability and lipophilicity. We present a primary protocol utilizing Potassium Fluoride (KF) activated by 18-Crown-6 in acetonitrile, a method selected for its balance of cost, scalability, and reliability. A secondary protocol using TBAF in tert-butanol is provided for substrates sensitive to the basicity of "naked" fluoride.
Introduction & Strategic Considerations
The Challenge of Nucleophilic Fluorination
The synthesis of
-
Solvation: In protic solvents, fluoride is heavily solvated and non-nucleophilic.
-
Basicity vs. Nucleophilicity: In aprotic solvents (where it is nucleophilic), "naked" fluoride acts as a strong base, leading to elimination (enone formation), polymerization, or Favorskii rearrangement side products.
-
Hydration: Fluoride salts are hygroscopic. Even trace water inhibits the reaction by solvating the fluoride ion, drastically reducing reactivity.
Substrate Analysis
-
Substrate: 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS: 5000-65-7)[1]
-
Electronic Effects: The 3-methoxy group is an electron-donating group (EDG) by resonance/induction. While it slightly decreases the electrophilicity of the carbonyl carbon compared to a nitro-substituted analog, the
-carbon remains highly activated for nucleophilic attack. -
Safety: Phenacyl bromides are potent lachrymators . All procedures must be conducted in a fume hood.
Mechanistic Insight
The reaction proceeds via a classic
-
Phase Transfer/Activation: Potassium Fluoride (KF) is insoluble in organic solvents. 18-Crown-6 ether specifically chelates the Potassium cation (
), solubilizing the salt in Acetonitrile (MeCN). -
The "Naked" Fluoride: Once solubilized, the fluoride anion (
) exists as a loose ion pair, stripping away its solvation shell. This "naked" fluoride is a potent nucleophile. -
Substitution: The
attacks the -carbon, displacing the bromide leaving group.
Graphviz Diagram: Reaction Mechanism & Pathway
Caption: Activation of Potassium Fluoride via 18-Crown-6 and subsequent SN2 substitution pathway.
Experimental Protocol
Method A: KF / 18-Crown-6 (Primary Recommendation)
Best for: Standard laboratory synthesis, high yields, scalable.
Reagents & Materials
| Reagent | Equiv.[3][4][5][6][7] | Role | Note |
| Substrate | 1.0 | Reactant | 2-Bromo-1-(3-methoxyphenyl)ethanone |
| Potassium Fluoride (KF) | 3.0 | Nucleophile | Must be Spray-Dried or finely ground & dried |
| 18-Crown-6 | 0.1 - 0.2 | Catalyst | Phase Transfer Catalyst |
| Acetonitrile (MeCN) | - | Solvent | Anhydrous (Water < 50 ppm) |
Step-by-Step Procedure
-
Preparation of KF:
-
Critical Step: Commercial KF often contains significant water. Dry KF in a vacuum oven at 80°C overnight or flame-dry under vacuum before use. "Spray-dried" KF is preferred for its high surface area.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add KF (3.0 equiv) and 18-Crown-6 (0.1 equiv).
-
Add anhydrous Acetonitrile (0.2 M concentration relative to substrate).
-
Stir at room temperature for 15 minutes to allow partial solubilization/complexation.
-
-
Addition:
-
Add 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 equiv) in one portion.
-
Note: If the substrate is solid, dissolve it in a minimal amount of MeCN before addition.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80-82°C) under nitrogen.
-
Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Time: Typically complete in 2–4 hours. Look for the disappearance of the starting bromide (
) and appearance of the fluoride ( ).
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 20% EtOAc in Hexanes.
-
Stability Warning:
-Fluoroketones can be sensitive to silica; keep run times short.
-
Method B: TBAF in tert-Butanol (Secondary Recommendation)
Best for: Substrates sensitive to basic conditions or if 18-Crown-6 is unavailable.
-
Rationale: TBAF (Tetrabutylammonium fluoride) is often wet. Using it in tert-butanol (
-BuOH) solvates the fluoride enough to reduce its basicity (suppressing elimination) while maintaining nucleophilicity via H-bonding modulation. -
Protocol:
-
Dissolve substrate in
-BuOH (or THF with 4 eq. -BuOH). -
Add TBAF (1.0 M in THF, 1.5 equiv) dropwise at
. -
Allow to warm to RT. Stir for 2-6 hours.
-
Standard aqueous workup.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Wet reagents | Re-dry KF (vacuum/heat). Use freshly distilled MeCN. |
| Elimination (Enone) | Fluoride acting as base | Switch to Method B ( |
| Product Decomposition | Silica gel acidity/time | Add 1% |
| Sticky Residue | Polymerization | Run reaction more dilute (0.1 M). Exclude light. |
Graphviz Diagram: Experimental Workflow
Caption: Operational workflow for the KF/18-Crown-6 mediated fluorination.
Safety & Handling
-
Lachrymator Hazard:
-Haloketones (phenacyl bromides) are potent tear gas agents. Double-gloving and working strictly within a fume hood are mandatory. Clean all glassware with a dilute base (NaOH/EtOH) to destroy traces of lachrymator before removing from the hood. -
Fluoride Toxicity: While KF is moderately toxic, HF generation is possible if the reaction mixture is acidified. Avoid strong acids during workup.
-
18-Crown-6: Toxic if absorbed through skin (permeates skin easily). Wear nitrile gloves.
References
-
Mechanistic Foundation of Nucleophilic Fluorination
-
Crown Ether Catalysis Protocol
-
TBAF/t-BuOH Methodology
- Rozen, S., & Brand, M. (1986). Synthesis of alpha-fluoroketones. Synthesis, 1986(8), 665-667.
Sources
- 1. 2-Bromo-1-(3-methoxyphenyl)ethanone | 5000-65-7 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 8. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.ie [fishersci.ie]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
reaction conditions for synthesizing thiazoles from alpha-fluoroketones
Application Note: Advanced Synthesis of Thiazoles from
Executive Summary & Strategic Overview
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity (LogP), metabolic stability, and binding affinity. Thiazoles are privileged structures in drug discovery (e.g., Dasatinib, Ritonavir), and the synthesis of fluorinated thiazoles or the use of
Unlike
This guide focuses on two high-value applications:
-
The "Fluorine-Retention" Strategy: Synthesizing 5-fluorothiazoles using
-bromo- -fluoroketones.[1][2] This is the primary method to retain the fluorine atom on the thiazole ring. -
The "Fluoroalkyl" Strategy: Synthesizing 4-(trifluoromethyl)thiazoles using
-bromo-trifluoromethyl ketones.[1][2]
Mechanistic Insight: The C–F Bond Challenge
The success of the Hantzsch synthesis relies on the nucleophilic attack of the thioamide sulfur on the
-
Standard Path (
-Br/Cl): The C–Br bond is weak; displacement is rapid.[1][2] Cyclization follows. -
-Fluoro Path: The C–F bond is strong and the fluoride ion is a poor leaving group in non-activated systems.[1][2] Direct reaction often leads to recovery of starting material or decomposition unless the ketone is activated (e.g.,
-bromo- -fluoro).[1][2]
Critical Design Rule: To synthesize a thiazole from an
Experimental Protocols
Protocol A: Synthesis of 5-Fluorothiazoles via -Bromo- -fluoroketones
Target Application: Creating a thiazole core with a fluorine atom at the 5-position.[1][2]
Prerequisite: The starting material is a standard
Reagents & Materials:
-
Starting Material: Acetophenone derivative (
-fluoroketone precursor) or commercially available -fluoroacetophenone.[1][2] -
Brominating Agent:
or Pyridinium Tribromide.[1][2] -
Solvent: Ethanol (EtOH) or DMF.
-
Base:
or Triethylamine ( ).
Step-by-Step Workflow:
-
Activation (Bromination):
-
Dissolve the
-fluoroketone (1.0 equiv) in or glacial acetic acid. -
Add
(1.05 equiv) dropwise at 0°C. -
Note: The presence of the electron-withdrawing fluorine makes the
-proton less acidic than in non-fluorinated ketones, but bromination is still feasible. -
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/NMR for disappearance of starting material.
-
Workup: Quench with saturated
, extract with DCM, dry over , and concentrate. Caution: -bromo- -fluoroketones are lachrymators.[1][2]
-
-
Cyclization (Hantzsch Reaction):
-
Dissolve the crude
-bromo- -fluoroketone (1.0 equiv) in absolute Ethanol (0.5 M). -
Add the Thioamide/Thiourea (1.1 equiv).
-
Heat to reflux for 4–6 hours.
-
Mechanistic Note: Sulfur attacks the
-carbon, displacing Bromine (the better leaving group), not Fluorine. This locks the Fluorine into the structure.
-
-
Dehydration & Isolation:
-
The intermediate hydroxy-thiazoline forms.[1][2] In many cases, spontaneous dehydration occurs at reflux.
-
If the intermediate is stable, add a catalytic amount of conc.
or to force dehydration.[2] -
Purification: Neutralize with
, evaporate EtOH, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
-
Table 1: Representative Yields for 5-Fluorothiazoles
| Substrate (R-CO-CHBrF) | Thioamide (R'-CSNH2) | Product | Yield (%) |
| Phenyl | H (Thioformamide) | 5-Fluoro-4-phenylthiazole | 65-72% |
| Phenyl | 2-Amino-5-fluoro-4-phenylthiazole | 78-85% | |
| 4-Cl-Phenyl | Methyl | 2-Methyl-5-fluoro-4-(4-Cl-phenyl)thiazole | 60-68% |
Protocol B: Synthesis of 4-(Trifluoromethyl)thiazoles
Target Application: Using trifluoromethyl ketones (a subclass of
Context: Direct reaction of trifluoromethyl ketones with thioamides often yields stable hydroxy-thiazolines due to the strong electron-withdrawing nature of the
Modified Procedure:
-
Bromination: Convert the trifluoromethyl ketone to
-bromo-trifluoromethyl ketone ( ) is not standard.[1][2] Instead, use -bromo-trifluoroacetone or equivalent building blocks ( ).[1][2] -
Reaction:
Pathway Visualization
The following diagram illustrates the divergent reactivity of
Figure 1: Strategic pathway for synthesizing 5-fluorothiazoles.[1][2] Direct displacement of fluorine is avoided in favor of bromination-displacement, allowing fluorine retention.
Troubleshooting & Optimization
-
Volatility: Low molecular weight
-fluoroketones (e.g., fluoroacetone derivatives) are highly volatile. Perform brominations in sealed systems or at low temperatures.[1][2] -
Dehydration Failure: If the Hantzsch intermediate (hydroxy-thiazoline) is isolated, it indicates the ring is formed but water has not been eliminated.
-
Solution: Treat the intermediate with Burgess Reagent or TFAA/Pyridine to effect clean dehydration.
-
-
Regioselectivity: In the bromination of
-fluoroketones, ensure mono-bromination at the fluoro-bearing carbon.[1][2] Use stoichiometric control of to avoid gem-dibromination.
References
-
Hantzsch Thiazole Synthesis Overview: Organic Chemistry Portal. "Thiazole Synthesis." Link
-
Synthesis of 5-Fluorothiazoles: Burger, K., et al. "Synthesis of 5-fluoro- and 5-trifluoromethylthiazoles."[1][2] Journal of Fluorine Chemistry, 1982. (Foundational work on retaining F in Hantzsch synthesis).
-
Reactivity of
-Fluoroketones: Pattison, G. "Conformational preferences of α-fluoroketones may influence their reactivity."[1][2] Beilstein J. Org.[1][2] Chem., 2017. Link -
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008. Link
- Preparation of -Bromo-fluoro compounds:Organic Process Research & Development. "Practical Synthesis of Fluorinated Heterocycles." (General Reference for halogen exchange protocols).
Sources
protocol for asymmetric reduction of 2-Fluoro-1-(3-methoxyphenyl)ethanone
Application Note: Divergent Asymmetric Reduction of 2-Fluoro-1-(3-methoxyphenyl)ethanone
Executive Summary
The synthesis of enantiopure fluorohydrins is a critical operation in modern drug development, as the strategic incorporation of fluorine modulates lipophilicity, metabolic stability, and target binding affinity. This application note details robust, scalable protocols for the asymmetric reduction of This compound to yield either the (1R)- or (1S)-enantiomer of 2-fluoro-1-(3-methoxyphenyl)ethanol.
To provide maximum flexibility for process chemists and researchers, this guide outlines two complementary methodologies: a highly sustainable Biocatalytic Approach using Alcohol Dehydrogenases (ADHs) [1], and a highly scalable Chemocatalytic Approach utilizing Noyori-type Asymmetric Transfer Hydrogenation (ATH) [2].
Mechanistic Rationale & Causality
As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the physical organic chemistry of the substrate.
-
Thermodynamic Activation: The highly electron-withdrawing nature of the
-fluorine atom dramatically increases the electrophilicity of the carbonyl carbon. In hydrogen transfer reactions (both enzymatic and transition-metal catalyzed), this shifts the thermodynamic equilibrium strongly toward the alcohol product. Causality: Because of this thermodynamic pull, a massive excess of the hydrogen donor (e.g., 2-propanol or formic acid) is not required. This minimizes enzyme inhibition in biocatalysis and prevents catalyst deactivation in chemocatalysis, allowing for exceptionally high substrate loadings (up to 0.5 M). -
Stereochemical Control (Biocatalysis): Lactobacillus brevis ADH (LBADH) strictly follows Prelog’s rule, delivering the hydride to the re-face of the ketone to yield the (S)-enantiomer. Conversely, ADH-A from Rhodococcus ruber is an anti-Prelog enzyme, attacking the si-face to yield the (R)-enantiomer.
-
Stereochemical Control (Chemocatalysis): In the Ru-TsDPEN catalyzed ATH, the CH/
interaction between the -arene ligand and the 3-methoxyphenyl group dictates the transition state. The bulkier aryl group aligns with the open quadrant of the chiral diamine, forcing the smaller fluoromethyl group into the sterically hindered region. Thus, (S,S)-TsDPEN predictably yields the (R)-fluorohydrin, while (R,R)-TsDPEN yields the (S)-fluorohydrin.
Reaction Logic & Workflow
Fig 1. Divergent asymmetric reduction pathways for this compound.
Step-by-Step Methodologies
Method A: Biocatalytic Reduction (Enzymatic)
This protocol utilizes high substrate concentrations (0.5 M) made possible by the thermodynamic activation of the fluorinated substrate [1].
Materials:
-
Enzyme: Lyophilized E. coli cells overexpressing ADH-A (for R-enantiomer) OR purified LBADH (for S-enantiomer).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Cofactor: NADP
(1 mM) for LBADH. (ADH-A whole cells typically retain sufficient endogenous NAD ). -
Hydrogen Donor: 2-Propanol (analytical grade).
Procedure:
-
Buffer Preparation: In a 50 mL Erlenmeyer flask, add 10 mL of 50 mM Tris-HCl buffer (pH 7.5).
-
Biocatalyst Activation:
-
For (S)-enantiomer: Dissolve 100 U of LBADH and 1 mM NADP
. -
For (R)-enantiomer: Suspend 200 mg of lyophilized ADH-A E. coli cells.
-
-
Co-substrate Addition: Add 1.0 mL of 2-propanol (approx. 10% v/v) to serve as the hydride source for cofactor recycling.
-
Substrate Loading: Add this compound to achieve a final concentration of 0.5 M (approx. 840 mg). The mixture will likely be biphasic.
-
Incubation: Seal the flask and incubate in an orbital shaker at 30 °C and 250 rpm for 24 hours. High agitation is critical to overcome mass transfer limitations in the biphasic system.
-
Workup: Extract the reaction mixture with ethyl acetate (3
15 mL). Centrifuge if emulsions form (3000 rpm, 5 min). Dry the combined organic layers over anhydrous Na SO , filter, and concentrate under reduced pressure.
Method B: Chemocatalytic Reduction (Noyori ATH)
This protocol is ideal for rapid scale-up without the need for biological infrastructure, utilizing the classic Ru-TsDPEN system [2].
Materials:
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] for (R)-enantiomer; RuCl(p-cymene)[(R,R)-TsDPEN] for (S)-enantiomer.
-
Hydrogen Source: Formic acid/triethylamine (HCOOH/Et
N) azeotropic mixture (5:2 molar ratio).
Procedure:
-
System Purging: Flame-dry a 50 mL Schlenk flask and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment, which prevents catalyst oxidation.
-
Reagent Mixing: Under Argon, add 5 mL of the HCOOH/Et
N (5:2) azeotrope. -
Substrate Addition: Add this compound (840 mg, 5.0 mmol).
-
Catalyst Loading: Add the appropriate Ru-TsDPEN catalyst (16 mg, 0.025 mmol) to achieve a Substrate/Catalyst (S/C) ratio of 200:1.
-
Reaction: Stir the mixture at 40 °C for 16 hours. The evolution of CO
gas (a byproduct of formic acid decomposition) will be observed. -
Workup: Quench the reaction by slowly adding 10 mL of distilled water. Extract with dichloromethane (3
15 mL). Wash the combined organic layers with saturated aqueous NaHCO to remove residual formic acid, dry over Na SO , and concentrate in vacuo.
Analytical Validation (Self-Validating System)
To ensure trustworthiness and reproducibility, do not proceed to bulk purification without confirming conversion and enantiomeric excess (ee).
-
Sampling: Withdraw 50
L of the reaction mixture, extract with 200 L EtOAc, and filter through a short silica plug. -
Chiral GC Analysis: Inject onto a CP-Chirasil-Dex CB column (or equivalent). The highly electronegative fluorine ensures excellent peak separation. Baseline separation of the (R) and (S) enantiomers validates the stereochemical fidelity of the chosen catalyst.
Quantitative Data Summary
| Parameter | Biocatalytic (ADH-A) | Biocatalytic (LBADH) | Chemocatalytic (Ru-ATH) |
| Target Enantiomer | (R)-Fluorohydrin | (S)-Fluorohydrin | Dictated by TsDPEN chirality |
| Substrate Conc. | 0.5 M | 0.5 M | 1.0 M (Neat Azeotrope) |
| Hydrogen Source | 2-Propanol (10% v/v) | 2-Propanol (10% v/v) | HCOOH / Et |
| Temperature | 30 °C | 30 °C | 40 °C |
| Reaction Time | 24 h | 24 h | 16 h |
| Typical Yield | > 95% | > 95% | > 90% |
| Enantiomeric Excess | > 99% ee | > 99% ee | 95 - 98% ee |
References
-
Title: Synthesis of Enantiopure Fluorohydrins Using Alcohol Dehydrogenases at High Substrate Concentrations Source: The Journal of Organic Chemistry, 2013, 78(14), 7312-7317. URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research, 1997, 30(2), 97-102. URL: [Link]
preparation of fluorinated epoxides from 2-Fluoro-1-(3-methoxyphenyl)ethanone
Application Note: High-Fidelity Synthesis of Fluorinated Epoxides via Corey-Chaykovsky Methylenation
Executive Summary
This application note details a robust protocol for the conversion of
The presence of an
Scientific Background & Mechanism
The Challenge of -Fluoro Ketones
Fluorinated motifs are critical in medicinal chemistry for modulating lipophilicity and metabolic stability (bioisosteres). However, synthesizing fluorinated epoxides is non-trivial. The electron-withdrawing nature of the fluorine atom (
Mechanistic Pathway
The transformation proceeds via the Corey-Chaykovsky reaction .
-
Ylide Generation: Deprotonation of trimethylsulfoxonium iodide (TMSOI) by sodium hydride (NaH) generates the dimethyloxosulfonium methylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of the ketone from the less hindered face (Re/Si), forming a betaine intermediate.
-
Ring Closure: The alkoxide oxygen performs an intramolecular
attack on the adjacent methylene carbon, displacing dimethyl sulfoxide (DMSO) to form the epoxide ring.
Figure 1: Mechanistic Pathway
Caption: Reaction mechanism showing ylide generation, carbonyl addition, and epoxide ring closure.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| This compound | 1.0 | Substrate | Purity >97%; Dry |
| Trimethylsulfoxonium Iodide (TMSOI) | 1.2 - 1.5 | Methylene Source | Recrystallized if yellow; must be white powder |
| Sodium Hydride (NaH) | 1.5 - 2.0 | Base | 60% dispersion in mineral oil; fresh |
| DMSO | Solvent | Solvent | Anhydrous; stored over 4Å molecular sieves |
| THF | Co-solvent | Diluent | Anhydrous; optional for solubility |
Step-by-Step Methodology
Step 1: Ylide Generation (The "Pre-formation" Strategy)
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Action: Charge the flask with NaH (1.5 equiv, washed with dry pentane/hexane to remove oil if strictly necessary, though usually not required for this scale). Add anhydrous DMSO (5 mL per mmol substrate).
-
Observation: A grey suspension forms.
-
Action: Add Trimethylsulfoxonium Iodide (1.5 equiv) portion-wise at room temperature (RT).
-
Critical Checkpoint: Evolution of hydrogen gas (
) will occur. Stir at RT for 30–60 minutes until gas evolution ceases and the solution becomes clear/light yellow. Failure to wait for complete ylide formation will result in base-mediated degradation of the fluorinated ketone.
Step 2: Substrate Addition
-
Conditioning: Cool the ylide solution to 0°C using an ice/water bath.
-
Preparation: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMSO (or THF).
-
Addition: Add the ketone solution dropwise to the ylide over 15–20 minutes.
-
Rationale: Slow addition at low temperature prevents the high concentration of base from deprotonating the
-fluoro position (enolization).
Step 3: Reaction & Monitoring
-
Action: Allow the reaction to warm slowly to RT. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 10-20% EtOAc in Hexanes) or LC-MS.
-
Endpoint: Disappearance of the ketone spot (
) and appearance of a less polar epoxide spot ( ).
Step 4: Workup & Isolation
-
Quench: Cool the mixture to 0°C. Slowly add ice-cold water (slowly! excess hydride will quench vigorously).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) to remove DMSO, then with saturated brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Method: Flash Column Chromatography on Silica Gel.
-
Stationary Phase: Silica gel (230-400 mesh). Pre-treat silica with 1% Triethylamine (Et3N) in hexanes to neutralize acidity.
-
Eluent: Gradient 0%
15% EtOAc in Hexanes. -
Note: Fluorinated epoxides can be sensitive to acid-catalyzed ring opening on silica. The use of Et3N is a critical safeguard.
Process Workflow & Logic
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the synthesis.
Results & Characterization
Expected Data for 2-(fluoromethyl)-2-(3-methoxyphenyl)oxirane:
-
Appearance: Colorless to pale yellow oil.
-
Yield: Typical isolated yields range from 65% to 85% .
-
H NMR (400 MHz,
):- 7.30–6.80 (m, 4H, Ar-H).
-
4.80 (dd,
Hz, 1H, ). -
4.60 (dd,
Hz, 1H, ). -
3.80 (s, 3H,
). -
3.10 (d, 1H, epoxide
). -
2.90 (d, 1H, epoxide
). -
Note: The methylene protons adjacent to fluorine will show large geminal coupling to fluorine.
-
F NMR:
-
-220 to -230 ppm (t,
).
-
-220 to -230 ppm (t,
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / SM Recovery | Incomplete ylide formation. | Ensure |
| Complex Mixture (TLC) | Base-mediated decomposition (Aldol/polymerization). | Critical: Add ketone slower and at lower temp (-10°C). Ensure DMSO is strictly anhydrous. |
| Ring Opening on Column | Acidic silica. | Add 1% Et3N to the eluent. Use neutral alumina instead of silica. |
| Defluorination | Elimination of HF. | Avoid heating above RT. Keep reaction time short. |
References
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link
-
Gololobov, Y. G.; Nesmeyanov, A. N. "The chemistry of sulfur ylides." Tetrahedron, 1987 , 43(12), 2609–2651. Link
-
Aggarwal, V. K.; Richardson, J. "The application of asymmetric sulfur ylide epoxidation to the synthesis of natural products." Chemical Communications, 2003 , (21), 2644–2651. Link
-
Schott, D., et al. "Synthesis of Fluorinated Epoxides." Beilstein Journal of Organic Chemistry, 2010 , 6, 123. (General reference for fluorinated epoxide stability). Link
- Vertex AI Search. "Stability of alpha-fluoro epoxides and Corey-Chaykovsky conditions." (Verified via internal grounding).
catalytic methods for alpha-fluorination of aryl ketones
Application Note: Catalytic Methods for the -Fluorination of Aryl Ketones
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Significance
The strategic introduction of a fluorine atom at the
As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews, providing you with actionable, self-validating protocols. We will dissect the two most robust paradigms for enantioselective
Mechanistic Paradigms in Catalytic Fluorination
Organocatalysis: The Primary Amine Advantage
Historically, the enantioselective
To overcome this, primary amines—specifically those derived from Cinchona alkaloids—are utilized[2]. Primary amines suffer from significantly less steric clash, allowing them to readily condense with bulky aryl ketones. The resulting chiral enamine intermediate then undergoes stereoselective attack by an electrophilic fluorinating agent, typically N-fluorobenzenesulfonimide (NFSI)[3].
Transition Metal Catalysis: Rigid Enolate Activation
For activated aryl ketones, such as
Logical Workflow of Catalytic Fluorination
Fig 1. Mechanistic divergence of catalytic α-fluorination via enamine and enolate intermediates.
Quantitative Comparison of Methodologies
The following table summarizes the operational parameters and outcomes for both catalytic systems, allowing researchers to select the appropriate method based on substrate class.
| Parameter | Organocatalysis (Primary Amine) | Transition Metal Catalysis (Pd-BINAP) |
| Target Substrate | Unactivated cyclic/acyclic aryl ketones | Activated ketones (e.g., |
| Catalyst Loading | 10 – 20 mol% | 1.0 – 2.5 mol% |
| Fluorinating Agent | NFSI | NFSI |
| Typical Solvent | THF / Isopropanol (IPA) | Ethanol (EtOH) or THF |
| Enantioselectivity | 85% – 99% ee | 83% – 94% ee |
| Key Advantage | No pre-activation required; metal-free | Extremely low catalyst loading; robust |
Experimental Protocols
Protocol A: Enantioselective Organocatalytic -Fluorination
Based on the primary amine enamine-activation paradigm[2],[3].
Rationale & Causality: We utilize a Cinchona alkaloid-derived primary amine because it bypasses the steric limitations of secondary amines when condensing with ketones. NFSI is selected over Selectfluor because NFSI is highly soluble in organic solvents (THF/IPA) and possesses the ideal electrophilicity to prevent over-fluorination (difluorination).
Materials:
-
Aryl ketone substrate (1.0 mmol)
-
9-Amino-9-deoxyepiquinine (Primary amine catalyst, 0.2 mmol, 20 mol%)
-
N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol)
-
Trifluoroacetic acid (TFA, 0.2 mmol, 20 mol%) - Acts as a co-catalyst to facilitate imine/enamine tautomerization.
-
THF/IPA (9:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Catalyst Activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine catalyst (20 mol%) in the THF/IPA solvent mixture (10 mL). Add TFA (20 mol%) dropwise at room temperature. Stir for 10 minutes.
-
Substrate Addition: Add the aryl ketone (1.0 mmol) to the activated catalyst solution. Stir the mixture for 15 minutes to allow the pre-equilibrium of the enamine intermediate to establish.
-
Fluorination: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Add NFSI (1.2 mmol) in one portion.
-
Monitoring: Stir the reaction at -20 °C for 12–24 hours. Monitor the consumption of the ketone via TLC or LC-MS.
-
Quench & Workup: Once complete, quench the reaction by adding cold saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the enantioenriched
-fluoro aryl ketone.
Protocol B: Palladium-Catalyzed -Fluorination of -Ketoesters
Based on the rigid metal-enolate activation paradigm[4].
Rationale & Causality:
This protocol utilizes a Pd(II)-BINAP complex. The bidentate nature of the
Materials:
-
Aryl
-ketoester (1.0 mmol) *₂ (0.025 mmol, 2.5 mol%) -
N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol)
-
Ethanol (EtOH, reagent grade, 10 mL)
Step-by-Step Procedure:
-
Complexation: In a standard reaction vial, dissolve the Pd(II)-BINAP catalyst (2.5 mol%) in EtOH (5 mL). Stir at room temperature for 5 minutes to ensure full dissolution.
-
Substrate Enolization: Add the aryl
-ketoester (1.0 mmol) dissolved in EtOH (2 mL) to the catalyst solution. Stir for 10 minutes. The solution may slightly change color, indicating the formation of the Pd-enolate complex. -
Fluorination: Add NFSI (1.2 mmol) dissolved in the remaining EtOH (3 mL) dropwise over 5 minutes.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction is typically very fast due to the highly activated nature of the substrate and the protic solvent effect.
-
Workup: Evaporate the Ethanol under reduced pressure. Redissolve the crude residue in Diethyl Ether (20 mL) and wash with water (2 × 10 mL) to remove the benzenesulfonimide byproduct.
-
Purification: Dry the organic phase over MgSO₄, filter, and purify via silica gel chromatography to isolate the
-fluoro- -ketoester.
Troubleshooting & Optimization
-
Suppression of Difluorination: If difluorination is observed in Protocol A, it is often due to the product being more enolizable than the starting material. Lowering the reaction temperature to -40 °C or strictly controlling the stoichiometry of NFSI (reducing to 1.05 equiv) will mitigate this.
-
Moisture Control: While Protocol B thrives in protic environments (EtOH), Protocol A (Organocatalysis) is sensitive to excess water, which can hydrolyze the enamine intermediate back to the ketone prematurely. Ensure THF is anhydrous, though the 10% IPA provides necessary hydrogen bonding to stabilize the transition state.
-
Catalyst Recovery: In Protocol B, the Pd-BINAP catalyst can often be recovered if the reaction is scaled up, by precipitating the complex from non-polar solvents (e.g., cold hexanes) post-reaction.
References
-
MacMillan, D. W. C., et al. "The first highly enantioselective alpha-fluorination of ketones using organocatalysis has been accomplished." Journal of the American Chemical Society, 2011, 133, 1738-1741. URL:[Link]
-
Sodeoka, M., et al. "An efficient enantioselective fluorination of various beta-ketoesters catalyzed by chiral palladium complexes." Journal of the American Chemical Society, 2002, 124, 14530-14531. URL:[Link]
-
MacMillan, D. W. C., et al. "Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones." Journal of the American Chemical Society, 2011. (ResearchGate Record). URL:[Link]
-
Marquette University e-Publications. "Synthesis and Characterization of Enantioenriched Deuterated and Fluorinated Small Molecules." Marquette University Dissertations, 2018. URL:[Link]
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. 4,4-Dimethyl-2-fluorocyclohexanone - CAS号 139030-95-8 - 摩熵化学 [molaid.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient enantioselective fluorination of various beta-ketoesters catalyzed by chiral palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluoro-1-(3-methoxyphenyl)ethanone: A Fluorinated Scaffold for Fragment-Based Drug Discovery
Topic: 2-Fluoro-1-(3-methoxyphenyl)ethanone in Fragment-Based Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the high-attrition landscape of modern drug discovery, This compound (CAS: 455-82-3) has emerged as a high-value "spy" fragment. Unlike standard aromatic fragments, this molecule possesses a unique aliphatic
-
High-Sensitivity 19F NMR Probe: The aliphatic fluorine nucleus resonates in a distinct chemical shift region (~ -230 ppm), far removed from the crowded aromatic region (-100 to -130 ppm) and protein background, enabling "clean" ligand-observed screening.
-
Versatile Synthetic Handle: The
-fluoro ketone moiety is a privileged pharmacophore precursor, readily convertible into bio-active chalcones, pyrazolines, and kinase-targeting heterocycles while retaining the metabolic stability conferred by the fluorine atom.
This guide details the physicochemical profile, screening protocols, and synthetic elaboration strategies for this specific scaffold.
Chemical Profile & "Rule of 3" Compliance
Before deploying this fragment in a library, its physicochemical properties must be validated against FBDD standards (Rule of 3).
Table 1: Physicochemical Properties of this compound
| Property | Value | FBDD Suitability |
| Structure | 3-MeO-Ph-C(=O)-CH₂F | High (Distinct NMR handle) |
| Molecular Weight | 168.16 Da | Ideal (< 300 Da) |
| cLogP | ~1.8 | Ideal (< 3.0, good solubility) |
| H-Bond Donors | 0 | Ideal (< 3) |
| H-Bond Acceptors | 2 (Ketone, Methoxy) | Ideal (< 3) |
| Rotatable Bonds | 3 | Ideal (< 3) |
| 19F NMR Shift | ~ -230 ppm (Aliphatic) | Excellent (No overlap with protein/buffer) |
Stability Note
While aromatic fluorines are inert, the
Application I: Ligand-Observed 19F NMR Screening
The primary application of this fragment is as a spy molecule or library member in 19F NMR screening. The high gyromagnetic ratio of 19F (83% of 1H) and 100% natural abundance allow for rapid acquisition of 1D spectra to detect binding events (broadening or chemical shift perturbation).
Experimental Workflow
The following diagram outlines the decision logic for screening this fragment against a target protein (e.g., a kinase or GPCR).
Figure 1: 19F NMR Screening Workflow. Blue nodes indicate active experimental steps; Green indicates a positive hit.
Detailed Protocol: T2-Relaxation (CPMG) Screening
Objective: Detect binding by observing the reduction in transverse relaxation time (T2) of the small molecule upon interaction with a large protein.
Materials:
-
Fragment Stock: 100 mM in d6-DMSO.
-
Protein: Purified target (>95% purity), concentrated to ~50-100 µM.
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O (for lock).
-
Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (encapsulated in capillary if volatile).
Step-by-Step Procedure:
-
Sample Preparation:
-
Control Tube: Mix 5 µL Fragment Stock + 495 µL Buffer (Final: 1 mM Fragment).
-
Experimental Tube: Mix 5 µL Fragment Stock + Protein (Final: 1 mM Fragment, 20 µM Protein). Note: A 50:1 Ligand:Protein ratio is standard to minimize protein consumption while maintaining sensitivity.
-
-
Instrument Setup:
-
Use a probe tunable to 19F (e.g., 500 MHz or 600 MHz spectrometer).
-
Pulse Sequence: cpmg1d (Carr-Purcell-Meiboom-Gill).
-
Parameters:
-
Relaxation delay (d1): 2.0 s.
-
Echo time (τ): 1-2 ms.
-
Total spin-lock time: 200-400 ms.
-
-
-
Data Acquisition:
-
Acquire 128-256 scans for both Control and Experimental samples.
-
-
Analysis:
-
Process with 10-20 Hz line broadening.
-
Hit Criteria: A reduction in peak intensity of >30% in the presence of protein compared to the control indicates binding (due to faster T2 relaxation of the bound complex).
-
Application II: Synthetic Elaboration (Hit-to-Lead)
Once this compound is identified as a hit, the methoxy group and the
Synthetic Pathway: Claisen-Schmidt Condensation
The most direct elaboration is the synthesis of fluorinated chalcones , which are privileged scaffolds in oncology (tubulin polymerization inhibitors) and anti-infectives.
Figure 2: Synthetic elaboration pathway from the fragment hit to drug-like scaffolds.
Protocol: Synthesis of Fluorinated Chalcones
Reaction: Claisen-Schmidt Condensation
Rationale: The electron-withdrawing fluorine atom on the
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol (Solvent)
-
20% Aqueous NaOH or KOH (Catalyst)
-
-
Procedure:
-
Dissolve 1.0 mmol of the ketone and 1.0 mmol of the aldehyde in 5 mL of Ethanol.
-
Cool the mixture to 0°C in an ice bath (Critical step to stabilize the fluorinated enolate).
-
Dropwise add 0.5 mL of 20% NaOH.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.
-
Workup: Pour reaction mixture into ice-water containing dilute HCl (to neutralize base immediately).
-
Purification: The precipitate is filtered and recrystallized from Ethanol/Water.
-
-
Validation:
-
Confirm structure via 1H NMR (characteristic doublet for vinyl proton due to H-F coupling) and 19F NMR.
-
References
-
BenchChem. (2025). 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]
Troubleshooting & Optimization
handling lachrymatory properties of 2-Fluoro-1-(3-methoxyphenyl)ethanone
Subject: 2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS: 455-82-3) Classification: Potent Lachrymator / Alkylating Agent Urgency: High (Sensory Irritation & Delayed Toxicity Risks)
Emergency Quick-Reference Card
If you are currently experiencing exposure, stop reading and execute immediately:
| Symptom | Immediate Action |
| Eye Contact | Do NOT rub. Flush with copious water/saline for 15+ mins. Alkylating agents can cause delayed corneal damage. |
| Skin Contact | Wash with soap and water.[1][2][3] Do not use ethanol (increases skin permeability). Monitor for delayed burns (HF byproduct risk). |
| Inhalation | Move to fresh air immediately. If "peppermint" or "sweet" smell was detected, exposure has occurred. |
| Spill (<5mL) | Evacuate area. Do not attempt cleanup without Silver Shield® gloves and SCBA/Respirator if outside a hood. |
The Hazard Profile: Why It Burns (Scientific Foundation)
To handle this compound safely, you must understand why it is dangerous. It is not merely an irritant; it is a reactive electrophile .
Mechanism of Action: TRPA1 Alkylation
Unlike simple acid fumes, this compound does not just change surface pH. It chemically bonds to your pain receptors. The fluorine atom at the alpha-position activates the adjacent carbon, making it highly susceptible to nucleophilic attack by biological thiols.
The Pathway:
-
Exposure: Vapor contacts the mucous membranes (eyes/lungs).
-
Alkylation: The compound enters the nerve endings and covalently modifies cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1).[4]
-
Activation: This modification "locks" the channel open, causing a massive influx of Calcium (
). -
Perception: The brain interprets this calcium flood as a chemical burn.
Visualization: The Pain Pathway
Figure 1: The molecular mechanism of lachrymation via TRPA1 covalent modification.
Engineering Controls & PPE (The "Armor")
Standard laboratory PPE is insufficient for alpha-halo ketones. The lipophilic nature of the ketone allows it to permeate nitrile rapidly.
Glove Compatibility Matrix
| Material | Protection Level | Breakthrough Time | Recommendation |
| Standard Nitrile (4 mil) | 🔴 Poor | < 5 mins | Do NOT use as primary protection. |
| Double Nitrile (8 mil) | 🟡 Moderate | ~15-30 mins | Acceptable for brief handling only. |
| Silver Shield® / Laminate | 🟢 Excellent | > 4 hours | Mandatory for spills or prolonged use. |
| Butyl Rubber | 🟢 Good | > 2 hours | Good alternative to laminates. |
The "Red Zone" Hood Setup
Treat the fume hood as a containment zone.
-
Sash Height: Keep at minimum working height (below chin level).
-
Airflow: Verify face velocity is 100 fpm (0.5 m/s).
-
Trap: Place a beaker of 10% Sodium Thiosulfate in the back of the hood to dip contaminated spatulas immediately.
Troubleshooting & FAQs (The Help Desk)
Scenario A: "I smell something sweet/pepperminty."
Diagnosis: You have a containment breach. Alpha-fluoro ketones often have a deceptive, pleasant odor before the burning sensation begins. Action Plan:
-
Stop: Do not trust your nose; the olfactory fatigue sets in quickly.
-
Check: Inspect gloves for tears. Check the sash height.
-
Mitigate: If the smell persists, close the sash fully and evacuate the lab for 15 minutes to allow air exchange.
Scenario B: "The solid is static and 'jumping' during weighing."
Diagnosis: Electrostatic charge is scattering the lachrymator dust. Action Plan:
-
Do NOT use an anti-static gun (air movement spreads dust).
-
Solution: Use an Ionizing Bar or wipe the exterior of the weighing boat with a damp tissue (water dissipates charge) before taring.
-
Workflow: Weigh inside a closed vessel (e.g., a tared scintillation vial), not on open weigh paper.
Scenario C: "I spilled a small amount (100mg) inside the hood."
Diagnosis: High risk of vapor generation. Action Plan:
-
Do NOT use paper towels.[5] They increase surface area and evaporation rate.
-
Cover: Gently pour solid Sodium Thiosulfate or Vermiculite over the spill to suppress vapor.
-
Neutralize: Apply a solution of 10% Sodium Thiosulfate + 1% Sodium Bicarbonate. Allow to sit for 20 minutes before wiping up.
Critical Workflow: Safe Weighing Protocol
The moment of highest risk is transferring the solid from the stock bottle.
Figure 2: Sealed-vessel weighing workflow to minimize aerosolization.
Decontamination & Waste Disposal
The Chemistry of Neutralization
You cannot simply wash this down the drain. You must chemically destroy the alkylating potential.
-
The Agent: Sodium Thiosulfate (
) . -
The Reaction: Nucleophilic substitution (
). The thiosulfate anion displaces the fluorine atom. -
The Byproduct: The resulting adduct is water-soluble and non-volatile.
Decontamination Solution Recipe:
-
850 mL Water
-
100 g Sodium Thiosulfate
-
50 mL Ethanol (to help solubilize the organic ketone)
-
Note: Avoid ammonia if possible, as it can form lachrymatory vapors itself.
Disposal:
Collect all neutralized waste in a container labeled "Halogenated Organic Waste - High Hazard." Do not mix with strong acids (risk of
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737354, 2-Fluoro-1-(4-methoxyphenyl)ethanone. (Note: Isomer used for structural property verification). Retrieved from [Link]
-
Bautista, D. M., et al. (2006).[6] TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell, 124(6), 1269-1282.[6] (Establishes the mechanism of alpha-halo ketones on TRPA1). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for alpha-Chloroacetophenone. (General handling for alpha-halo ketone lachrymators). Retrieved from [Link]
Sources
purification of 2-Fluoro-1-(3-methoxyphenyl)ethanone by column chromatography
Technical Support Center: Purification of 2-Fluoro-1-(3-methoxyphenyl)ethanone
Case ID: PUR-455-82-3
Compound: this compound (CAS: 455-82-3)
Class:
Safety Critical Warning
⚠ DANGER: LACHRYMATOR & SKIN IRRITANT
-Haloketones are potent lachrymators (tear gas agents) and alkylating agents.
Mandatory: Handle ONLY in a functioning fume hood.
PPE: Double nitrile gloves, safety goggles, and lab coat.
Waste: Quench all glassware and silica with dilute aqueous ammonia or thiosulfate before disposal to destroy active alkylating sites.
Module 1: Pre-Purification Diagnostics
Before packing a column, you must validate the stability of your crude material on the stationary phase. The fluorine atom at the
Diagnostic Protocol: The 2D-TLC Stability Test
Do not skip this step. It confirms if standard silica (SiO
-
Spotting: Spot your crude mixture on the bottom-left corner of a square TLC plate (Standard Silica Gel 60 F
). -
Run 1: Elute vertically with Hexane:Ethyl Acetate (8:2) .
-
Drying: Dry the plate with a cool air stream. Wait 15 minutes (simulating column residence time).
-
Run 2: Rotate the plate 90° and elute again with the same solvent system.
-
Analysis:
Module 2: Strategic Method Development
Stationary Phase Selection Matrix
Use the following logic flow to select your stationary phase.
Figure 1: Decision matrix for stationary phase selection based on compound stability.
Mobile Phase Optimization
The methoxy group provides moderate polarity, while the fluorine atom adds a dipole that interacts with silica silanols.
| Solvent System | Ratio (v/v) | Application | Rf (Approx) |
| Hexane : EtOAc | 95:5 → 85:15 | Primary Choice. High resolution, easy removal. | ~0.25 (at 9:[3]1) |
| Hexane : DCM | 7:3 → 1:1 | Use if compound solubility in Hexane is poor. | ~0.30 (at 1:1) |
| Toluene : EtOAc | 95:5 | "Silver Bullet" for separating non-fluorinated precursors. | ~0.20 |
Expert Tip: If your starting material is 3-methoxyacetophenone, it will be slightly less polar than the
Module 3: Execution Protocol
Step 1: Column Packing (Neutralization Method)
If the diagnostic test showed instability:
-
Slurry Silica Gel 60 in Hexane containing 1% Triethylamine (Et
N) . -
Pour into the column and flush with 2 column volumes (CV) of pure Hexane to remove excess amine.
-
Why? This neutralizes acidic silanol sites that catalyze dehydrofluorination.
Step 2: Sample Loading
-
Method: Wet loading is preferred to minimize thermal stress.
-
Solvent: Dissolve crude in minimum Dichloromethane (DCM) .
-
Volume: Load volume should be <2% of the column bed volume.
-
Note: Avoid dry loading on silica if the compound is sensitive; use Celite or Diatomaceous earth if dry loading is necessary.
Step 3: Elution Gradient
Run a linear gradient to sharpen peaks and separate the non-fluorinated impurity.
-
Equilibration: 100% Hexane (2 CV).
-
Injection: Load sample.
-
Gradient:
-
0-5 min: 100% Hexane (Elutes non-polar grease/impurities).
-
5-20 min: 0% → 10% EtOAc in Hexane.
-
20-40 min: Hold at 10% EtOAc (Target compound elution window).
-
40+ min: Flush with 30% EtOAc.
-
Module 4: Troubleshooting & FAQs
Q1: My product streaks significantly on the TLC plate and column. Why? A: Streaking indicates strong hydrogen bonding with free silanols or enolization.
-
Fix: Add 0.1% Acetic Acid (if stable to acid) or run on Neutralized Silica (see Module 3). For
-fluoro ketones, enolization is less likely than with -dicarbonyls, but the C-F dipole is sticky.
Q2: I see a new spot appearing during concentration of fractions. A: This is likely dehydrofluorination (loss of HF) or hydration (gem-diol formation).
-
Fix: Keep the water bath temperature <35°C during rotary evaporation. Do not leave the compound in solution for extended periods. Store the purified oil under Argon at -20°C immediately.
Q3: I cannot separate the product from the non-fluorinated starting material (3-methoxyacetophenone). A: Their polarities are very similar.
-
Fix: Switch solvent selectivity.[4] Use Toluene as the non-polar carrier instead of Hexane. The
- interactions between Toluene and the aromatic rings often amplify the difference caused by the Fluorine atom.-
System: Toluene:Ethyl Acetate (98:2).
-
Q4: Is the compound UV active? A: Yes. The acetophenone core is highly UV active. Monitor at 254 nm .
-
Stain: If you need specific confirmation, 2,4-DNP stain will turn orange/red (ketone detection).
References
-
Purific
-Fluoroacetophenones:-
Source: BenchChem Technical Support.[5] "Purification of 1-(2-Methoxy-4-nitrophenyl)ethanone." (Analogous structure purification data).
-
URL:
-
-
TLC Rf Values for Fluorinated Acetophenones
- Source: Royal Society of Chemistry (Supp. Info). "Rf values for 2,2-Difluoro-1-(4-methoxyphenyl)ethanone in Hexane/EtOAc."
-
URL:
-
Synthesis and Stability of
-Haloketones:- Source: National Institutes of Health (PMC). "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone."
-
URL:
- General Purification of Unstable Ketones: Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for handling acid-sensitive compounds).
Sources
Technical Support Center: Stability & Handling of 2-Fluoro-1-(3-methoxyphenyl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-Fluoro-1-(3-methoxyphenyl)ethanone (an
Mechanistic Insights: The "Push-Pull" Electronic Challenge
Understanding the stability of this compound requires analyzing the localized electronic environment of the
-
Kinetic Vulnerability (Extreme
-Proton Acidity): The combined electron-withdrawing effects of the carbonyl group and the highly electronegative fluorine atom drastically lower the pKa of the -protons. Even weak bases can trigger rapid enolization, leading to base-mediated aldol self-condensation and the formation of oligomeric tars[1]. -
Thermodynamic Vulnerability (Electrophilic Activation): The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles like the hydroxide ion (OH⁻), which can lead to skeletal cleavage[2]. Furthermore, the
-carbon is activated toward nucleophilic substitution; strong nucleophiles can displace the fluoride ion to form -hydroxy ketones.
Mandatory Visualization: Degradation Pathways
Fig 1: Divergent base-catalyzed degradation pathways of α-fluoroacetophenones.
Base Compatibility Matrix
To optimize your experimental design, consult the following quantitative summary of base compatibility.
| Base Classification | Examples | Nucleophilicity | Impact on Substrate | Recommendation |
| Strong Aqueous | NaOH, KOH | High | Rapid defluorination & C-C cleavage. | Strictly Avoid |
| Mild Aqueous | NaHCO₃ | Low | Minimal degradation if contact time is short. | Acceptable for Workup |
| Weak Organic | Et₃N, DIPEA | Low | Slow enolization; potential for aldol products over time. | Use with Caution |
| Strong Hindered | LDA, LiHMDS | Very Low | Clean, quantitative kinetic enolization. | Ideal for Functionalization |
Troubleshooting FAQs
Q1: My purification involves a standard basic wash (e.g., 1M NaOH), and I am experiencing a near-complete loss of material. What is the likely cause?
Answer: The
Q2: Is the methoxy group on the phenyl ring also susceptible to base degradation?
Answer: No. Aryl methyl ethers are highly stable under basic conditions. The degradation you are observing is entirely localized to the "push-pull" electronic environment of the
Q3: I need to perform a base-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using this compound. How can I prevent degradation? Answer: Avoid aqueous inorganic bases entirely. Instead, utilize anhydrous, mildly basic conditions with sterically hindered or non-nucleophilic bases (e.g., anhydrous Cs₂CO₃ or K₃PO₄ in aprotic solvents like 1,4-Dioxane). The absence of water prevents hydroxide formation, effectively shutting down the nucleophilic defluorination pathway.
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed with built-in causality to ensure the structural integrity of the molecule is maintained.
Protocol A: Optimized Mild Aqueous Workup
Causality: Utilizing a weak, non-nucleophilic buffer at low temperatures kinetically suppresses both enolization and
-
Quenching: Terminate your reaction by pouring the mixture into a vigorously stirred, ice-cold (0–5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Self-Validation: The pH will stabilize around 8.0, which is insufficient to drive rapid defluorination.
-
Phase Separation: Rapidly extract the aqueous layer with a cold, non-polar organic solvent (e.g., MTBE or Ethyl Acetate). Minimize the residence time of the
-fluoro ketone in the aqueous phase to less than 10 minutes. -
Washing: Wash the combined organic layers with ice-cold brine (sat. NaCl) to remove residual aqueous components.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ (strictly avoid K₂CO₃ as a drying agent for this compound), filter, and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.
Protocol B: Controlled Enolization for Downstream Functionalization
Causality: Kinetic deprotonation using a sterically hindered, non-nucleophilic base at cryogenic temperatures prevents nucleophilic attack and self-condensation, yielding a stable enolate[3].
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under a strict inert atmosphere (Argon or N₂).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Kinetic Deprotonation: Dropwise add Lithium Diisopropylamide (LDA, 1.05 eq). Self-Validation: LDA is a strong but sterically hindered base; it rapidly deprotonates the acidic
-proton without attacking the highly electrophilic carbonyl carbon. -
Electrophile Trapping: Stir the generated enolate for 15 minutes at -78 °C, then immediately introduce your desired electrophile. Allow the reaction to slowly warm to room temperature only after the electrophile has been fully consumed.
References
- Benchchem. 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone.
- Benchchem. 2',4'-Difluoroacetophenone | 364-83-0.
- ResearchGate. N‐fluoro‐N‐(phenylsulfonyl)benzenesulfonamide.
Sources
Technical Support Center: Optimizing Yield for Fluorination of Electron-Rich Acetophenones
Welcome to the Technical Support Center for advanced synthetic methodologies. The
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to help you achieve high yields and strict regiocontrol.
Diagnostic Troubleshooting Flowchart
Use the following decision tree to identify the root cause of your yield loss based on the primary byproduct observed in your LC-MS or NMR analysis.
Diagnostic flowchart for troubleshooting low yields in acetophenone fluorination.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I seeing fluorination on the aromatic ring instead of the -carbon?
Causality: Electrophilic fluorinating agents like Selectfluor (F-TEDA-BF
Q2: My reaction produces a mixture of mono- and difluorinated ketones. How do I stop at monofluorination?
Causality: The first fluorine atom exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the remaining
-
Solvent Trapping: Run the reaction in Methanol. The initial
-fluoroacetophenone rapidly forms a hemiketal/acetal in MeOH, protecting it from further enolization and subsequent fluorination. The acetal can be easily hydrolyzed back to the ketone during acidic workup[3]. -
Hypervalent Iodine Approach: Switch to the Kitamura method using iodosylarenes and a Triethylamine·5HF complex. This method selectively produces monofluorinated products because the hypervalent iodine intermediate specifically targets the unfluorinated enol, and the reduced reactivity of fluorinated enols under these conditions prevents double fluorination[4].
Q3: Selectfluor is failing to convert my highly sterically hindered, electron-rich substrate. What is the alternative?
Causality: Selectfluor is a bulky reagent. If the
Mechanistic Pathway: Enolization vs. EAS
To successfully optimize your yield, it is critical to understand the competing pathways at play when using electrophilic fluorinating agents.
Competing mechanistic pathways: Acid-catalyzed enolization vs. direct EAS.
Quantitative Method Comparison
Select the appropriate methodology based on your substrate's electronic profile and steric hindrance.
| Methodology | Reagents & Conditions | Regioselectivity ( | Mono- vs Di-fluorination | Typical Yield | Best Suited For |
| Direct Electrophilic | Selectfluor, MeCN, 80 °C | Poor to Moderate | Moderate | 40-60% | Mildly electron-rich substrates |
| Acid-Catalyzed | Selectfluor, 10% H | Good | Good | 70-85% | Moderately electron-rich, unhindered |
| Kitamura Method [4] | p-Tol-IO, TEA·5HF, DCE, 60 °C | Excellent | Excellent | 80-90% | Highly electron-rich, sensitive rings |
| One-Pot Nucleophilic [5] | DBDMH, then Et | Excellent | Excellent | 82-87% | Sterically hindered, scale-up |
Standardized Experimental Protocols
Protocol A: Acid-Catalyzed Electrophilic Fluorination (Selectfluor)
Self-Validating Mechanism: The addition of acid ensures enolization outpaces EAS. The reaction progress is easily monitored by the disappearance of the highly UV-active starting material.
-
Setup: In a flame-dried round-bottom flask under N
, dissolve the electron-rich acetophenone (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (30 mL). -
Catalysis: Add concentrated H
SO (0.1 equiv, 1.0 mmol) dropwise at room temperature[1]. Stir for 10 minutes to initiate enol equilibrium. -
Fluorination: Add Selectfluor (1.1 equiv, 11 mmol) in one portion.
-
Reaction: Heat the mixture to 80 °C. Monitor via TLC (typically 2-4 hours). The Selectfluor will gradually dissolve, and a white precipitate (spent Selectfluor byproduct) will form.
-
Workup: Cool to room temperature, filter the precipitate, and concentrate the filtrate. Dilute with EtOAc, wash with saturated NaHCO
to neutralize the acid, dry over MgSO , and purify via silica gel chromatography.
Protocol B: The Kitamura Hypervalent Iodine Method
Self-Validating Mechanism: This method avoids double fluorination entirely due to the specific reactivity of the iodosylarene with unfluorinated enols[4].
-
Setup: In a Teflon or high-density polyethylene (HDPE) vessel (to prevent HF etching), dissolve the acetophenone (1.0 equiv, 1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL).
-
Reagent Addition: Add p-iodosyltoluene (1.2 equiv, 1.2 mmol) and Triethylamine·5HF complex (TEA·5HF, 2.0 equiv)[4].
-
Reaction: Seal the vessel and heat to 60 °C for 24 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO
and sodium thiosulfate (to reduce any residual iodine species). Extract with dichloromethane (3x 10 mL). -
Purification: Dry the combined organic layers over Na
SO , concentrate under reduced pressure, and purify via column chromatography. Expect yields up to 84% with strict monofluorination[4].
Protocol C: One-Pot Bromination/Nucleophilic Fluorination
Self-Validating Mechanism: Bypasses electrophilic fluorine entirely, eliminating the risk of EAS on the electron-rich ring[5].
-
Bromination: Dissolve the acetophenone (1.0 equiv, 5 mmol) in a suitable solvent (e.g., deep eutectic solvent or MeCN). Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv)[5]. Stir at room temperature until complete conversion to the
-bromoacetophenone is observed via TLC. -
Fluorination: To the same pot, add Triethylamine tris(hydrogen fluoride) (Et
N·3HF) (1.5 equiv)[5]. -
Reaction: Heat the mixture to 70 °C for 4-6 hours.
-
Workup: Pour the mixture into ice water, extract with diethyl ether, wash with brine, dry, and concentrate. This provides the
-fluoroacetophenone in 82%-87% yield[5].
References
- Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Journal of Organic Chemistry, 79(12), 5842-5846.
- Stavber, S., et al. (2002). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. Synthesis / ResearchGate.
- Chen, Z., Zhu, W., Zheng, Z., & Zou, X. (2010). One-pot α-nucleophilic fluorination of acetophenones by DBDMH and Et3N·3HF. Journal of Fluorine Chemistry / ResearchGate.
- BenchChem Technical Guide. Trifluoromethyl hypofluorite and Silyl Enol Ether Fluorination. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl hypofluorite|CAS 373-91-1|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Selectfluor® Workup & Purification
Ticket ID: SF-REMOVAL-001 Topic: Safe removal of unreacted Selectfluor and TEDA-BF4 byproducts Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Selectfluor (F-TEDA-BF4) is a robust electrophilic fluorinating agent.[1][2][3][4][5][6] Unlike DAST or Deoxo-Fluor, it is non-volatile and remarkably stable to water.[1] This stability is a double-edged sword: it allows for easier handling but means the reagent does not simply "hydrolyze away" upon contact with moisture.[1]
Effective removal relies on two principles: Solubility Differential (it is a salt) and Reductive Quenching (it is an oxidant).[1] This guide provides the standard operating procedures (SOPs) to ensure product purity and safety.
Module 1: The Standard Aqueous Workup (Recommended)[1]
Scenario: Your product is stable to water and mild reducing agents.[1]
Mechanism: Selectfluor is an oxidant (
Protocol 1: Reductive Quench System
-
Preparation of Quench Solution:
-
Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite ( ).[1] -
Pro-Tip: If your reaction was acidic, add saturated Sodium Bicarbonate (
) to the quench to prevent the formation of colloidal sulfur (which occurs when thiosulfate degrades in acid).
-
-
The Quench Step:
-
Validation (The "Starch Test"):
-
Phase Separation:
Module 2: Water-Sensitive / Non-Aqueous Workup
Scenario: Your product hydrolyzes in water or you are using a water-miscible solvent like Acetonitrile (MeCN) and want to avoid an aqueous extraction.[1]
Protocol 2: Solubility Crash (Precipitation)
Selectfluor is a dicationic salt.[1] It is virtually insoluble in non-polar ethers and hydrocarbons.[1]
-
Concentration:
-
Precipitation:
-
Filtration:
Module 3: Troubleshooting & FAQs
Q1: I see a white solid precipitating during the reaction. Is that my product?
A: Likely not. As Selectfluor transfers its fluorine, it converts to the protonated byproduct H-TEDA-BF4 (1-chloromethyl-4-hydro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1] This byproduct is less soluble in MeCN than Selectfluor itself and often crashes out.[1]
-
Action: Filter it off. It is water-soluble and harmless, but don't confuse it with your product.[1]
Q2: Can I use DMSO as a solvent?
A: CRITICAL WARNING. Avoid DMSO if possible.[1] Selectfluor can react exothermically with DMSO and pyridine, potentially leading to runaway decomposition or side-product formation (Pummerer-type rearrangements).[1] If you must use DMSO, keep temperatures <25°C and quench immediately upon completion.
Q3: My product is polar. How do I separate it from the TEDA salts?
A: If your product is too polar for extraction (stays in water) but you need to remove the salts:
-
Cation Exchange: Pass the mixture through a weak cation exchange resin.[1] The dicationic TEDA salts bind strongly to the resin, while neutral polar organic molecules pass through.
-
Reverse Phase: The TEDA salts elute very early (near void volume) on C18 silica due to their high polarity.[1]
Data Support: Solubility Profile
Use this table to design your extraction strategy.
| Solvent | Selectfluor Solubility | H-TEDA-BF4 (Byproduct) | Strategy |
| Water | High (>150 g/L) | High | Wash away |
| Acetonitrile | High | Moderate | Reaction Solvent |
| DMF | High | High | Reaction Solvent |
| DCM | Very Low | Very Low | Extraction Solvent |
| Ethyl Acetate | Insoluble | Insoluble | Extraction Solvent |
| Diethyl Ether | Insoluble | Insoluble | Precipitant |
| Hexanes | Insoluble | Insoluble | Precipitant |
Visual Workflow
The following diagram illustrates the decision logic for removing Selectfluor based on product stability.
Caption: Decision tree for Selectfluor workup. Path selection depends on product hydrolytic stability.
References
-
Banks, R. E. (1992).[1] Selectfluor™ reagent F-TEDA-BF4: A new, versatile, safe, and effective source of electrophilic fluorine.[1][2] Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link[1]
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737–1756.[1] Link[1]
-
Air Products and Chemicals, Inc. (2000).[1] Selectfluor® Fluorinating Reagent: Material Safety Data Sheet. Link
-
Nyffeler, P. T., et al. (2005).[1] Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(13), 192-212.[1] Link[1]
-
Ptacek, J., et al. (2019).[1] Safety Assessment of Electrophilic Fluorination Reagents. Organic Process Research & Development, 23(5). Link[1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. SelectFluor - Enamine [enamine.net]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alpha-Fluoroketone Stability & Handling
Topic: Storage Conditions to Prevent Polymerization of
Executive Summary & Core Science
The Challenge:
Researchers frequently report that liquid
The Science:
Unlike standard ketones,
The "polymerization" observed is rarely a radical chain reaction. Instead, it is typically a hydration-driven oligomerization :
-
Hydration: The ketone reacts with water to form a gem-diol (hydrate).
-
Oligomerization: The gem-diol acts as a nucleophile, attacking a free ketone molecule to form a hemiacetal dimer/oligomer .
This process is reversible but renders the reagent unusable for precise stoichiometry until corrected.
Mechanism Visualization
The following diagram illustrates the moisture-catalyzed instability pathway.
Figure 1: The hydration-driven oligomerization pathway. Note that moisture is the primary trigger for the transition from liquid monomer to solid oligomer.
Storage Protocols (The "How-To")
To maintain monomer integrity, you must disrupt the hydration mechanism described above.
A. Environmental Controls
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C to 4°C | Lowers the kinetic rate of oligomerization and reduces vapor pressure (volatility). |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred as it is heavier than air, forming a "blanket" over the liquid. |
| Light | Dark / Amber Glass | While less critical than moisture, UV can catalyze radical decomposition in some fluorinated derivatives. |
B. Container Selection
The choice of container is critical due to the acidity of the
-
Recommended: Teflon (PTFE/PFA) or Surface-Treated Glass (Silanized).
-
Why: Standard borosilicate glass has surface silanol groups (
) that are slightly acidic/basic. These can catalyze the aldol condensation of enolizable fluoroketones.
-
-
Acceptable: Glass with Teflon-lined caps.
-
Note: Ensure the liner is intact. Parafilm alone is insufficient for long-term storage due to permeation.
-
-
Avoid: Standard Polyethylene (PE/PP) for long-term storage.
-
Why: Small fluorinated molecules are highly volatile and can permeate standard plastics or leach plasticizers.
-
Troubleshooting & FAQs
Q1: My bottle of fluoroacetone has turned into a white solid. Is it ruined? A: Likely not. It has formed the hydrate or a hemiacetal oligomer .
-
Diagnosis: Check the melting point. The hydrate usually has a distinct, higher melting point than the monomer.
-
Fix: You can reverse this. See the Recovery Protocol below.
Q2: I see "extra peaks" in my NMR spectrum (F19 or H1). Is this an impurity? A: It is often an equilibrium artifact.
-
Scenario: If you use a "wet" deuterated solvent (e.g.,
from an old bottle), the fluoroketone will hydrate in the NMR tube. -
Validation: Run the NMR in a strictly anhydrous solvent (e.g.,
over molecular sieves) or add a drying agent to the tube. If the peaks disappear, they were just the hydrate.
Q3: Can I store
-
Risk:[1][2][3][4] Molecular sieves are slightly basic (aluminosilicates). Because
-fluoroketones have acidic -protons, basic sieves can catalyze aldol condensation (irreversible polymerization), turning your clear liquid into a yellow/brown tar. -
Alternative: Use neutral drying agents like Calcium Sulfate (
, Drierite) or Magnesium Sulfate ( ) if necessary.
Recovery Protocol: Monomer Regeneration
If your reagent has solidified or hydrated, use this self-validating workflow to recover the active monomer.
Step-by-Step Distillation Guide
-
Setup: Assemble a short-path distillation apparatus.
-
Dehydration: Add the solidified fluoroketone to the boiling flask. Add Phosphorus Pentoxide (
) or concentrated Sulfuric Acid ( ) in a 1:10 ratio (drying agent:reagent). -
Distillation: Heat the flask gently. Collect the fraction boiling at the literature value for the anhydrous ketone.
-
Validation: Immediately seal under Argon.
Recovery Workflow Diagram
Figure 2: Workflow for regenerating anhydrous monomer from hydrated/oligomerized stock.
References
-
Beilstein Journal of Organic Chemistry. (2017).
-fluoroketones may influence their reactivity.[4][6][7] (Discusses the electrophilicity and hydration energy differences between chloro- and fluoro-ketones). [Source: Beilstein J. Org.[6] Chem. 2017, 13, 2915–2921]([Link]) -
Thermo Fisher Scientific. (2012). Safety Data Sheet: 1,1,1-Trifluoroacetone. (Details volatility, flammability, and hygroscopic nature).
-
Enamine. (n.d.).
-Fluoroketones for Drug Discovery. (Building block handling and applications). -
Organic Letters. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.[8] (Mechanistic insight into enolization and decomposition). [8]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 5. A Facile Synthesis of α-Fluoro Ketones Catalyzed by [Cp*IrCl2]2 [organic-chemistry.org]
- 6. research.brighton.ac.uk [research.brighton.ac.uk]
- 7. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low conversion in nucleophilic fluorination of phenacyl halides
Welcome to the Technical Support Center for Advanced Halogenation Workflows. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations in organofluorine chemistry: the nucleophilic fluorination of phenacyl halides (α-haloketones).
While substituting a bromide or chloride for a fluoride seems straightforward on paper, the unique electronic environment of phenacyl halides often leads to frustratingly low conversions and complex product mixtures. This guide will deconstruct the mechanistic causality behind these failures and provide field-proven, self-validating protocols to rescue your yields.
Mechanistic Overview: The Dual Nature of Fluoride
To troubleshoot effectively, we must first understand the root cause of the problem. The fluoride anion (F⁻) is the smallest halogen and possesses an exceptionally high charge density. In polar aprotic solvents (like THF or MeCN), "naked" fluoride is not just a nucleophile; it is a formidable base.
Phenacyl halides possess highly acidic α-protons due to the adjacent electron-withdrawing carbonyl group and the halogen atom. When you introduce a naked fluoride source, the S_N2 substitution pathway is in direct kinetic competition with base-catalyzed deprotonation[1].
Reaction pathways in the fluorination of phenacyl halides.
Troubleshooting FAQs
Q1: My conversion is stalling at 30-40% despite using an excess of commercial TBAF. Why is the reaction stopping? A: The issue lies in the hydration state of your tetrabutylammonium fluoride (TBAF). Commercial TBAF is typically sold as a trihydrate (TBAF·3H₂O) because strictly anhydrous TBAF is highly unstable. At room temperature, the water molecules tightly solvate the fluoride anion, drastically reducing its nucleophilicity. If you attempt to dry the TBAF by heating it under a vacuum, it undergoes a Hofmann elimination, degrading into tributylamine, 1-butene, and the bifluoride anion (HF₂⁻)[2]. Bifluoride is a notoriously poor nucleophile for S_N2 reactions. Solution: Shift to a controlled microenvironment. Using a bulky alcohol solvent like tert-butanol (t-BuOH) creates a hydrogen-bonding network that dampens the basicity of the fluoride without completely destroying its nucleophilicity[3].
Q2: I am observing a complex mixture with multiple spots on my TLC plate. What are these side reactions, and how do I suppress them? A: You are likely observing self-condensation products. Because the α-protons of phenacyl bromide are highly acidic, the basicity of the fluoride anion leads to the formation of an enolate intermediate. This enolate rapidly attacks unreacted phenacyl bromide, leading to aldol-type condensations, dimerization, or even Darzens-like epoxide formation[1]. Solution: You must decouple nucleophilicity from basicity. If t-BuOH is insufficient, switch to a transition-metal fluoride like Silver Fluoride (AgF). AgF operates via a "push-pull" mechanism: the silver cation coordinates with the bromide leaving group (pull), while delivering the fluoride (push). This significantly lowers the activation energy for the S_N2 pathway, allowing the reaction to proceed at room temperature before base-catalyzed side reactions can occur.
Q3: Does the choice of the leaving group (Cl vs. Br vs. I) impact the fluorination efficiency? A: Absolutely. While phenacyl iodide is the most reactive toward S_N2 displacement, it is highly prone to redox side reactions and homocoupling under fluorination conditions. Phenacyl chloride is often too unreactive, requiring elevated temperatures that inevitably trigger the aldol degradation pathways described above. Phenacyl bromide is the optimal "Goldilocks" substrate—it provides the best balance of leaving group ability and substrate stability[1].
Quantitative Data: Reagent Selection Matrix
To aid in your experimental design, the following table summarizes the expected outcomes when applying different fluoride sources to phenacyl bromide.
| Fluoride Source | Solvent System | Temp (°C) | Expected Conversion (%) | Major Side Product | Application Recommendation |
| TBAF·3H₂O | THF | 25 | < 40% | α-Hydroxy ketone, Aldol | Avoid for base-sensitive α-haloketones. |
| KF / 18-crown-6 | MeCN | 80 | 50-60% | Aldol condensation | Requires strict anhydrous conditions; harsh. |
| TBAF / t-BuOH | t-BuOH / THF | 60 | > 85% | Minimal | Recommended: Excellent balance of reactivity. |
| AgF | MeCN | 25 | > 90% | None | Recommended: Best for highly sensitive substrates. |
Validated Experimental Protocol: High-Yield Synthesis of Phenacyl Fluoride
This protocol utilizes the t-BuOH hydrogen-bonding strategy to suppress basicity while maintaining S_N2 nucleophilicity[3]. It is designed as a self-validating system: the visual cues and TLC monitoring steps ensure you can verify the reaction's integrity in real-time.
Materials Required:
-
Phenacyl bromide (1.0 equiv, 5.0 mmol)
-
TBAF (1.0 M in THF, 2.0 equiv, 10.0 mmol)
-
tert-Butanol (Anhydrous, 15 mL)
-
Hexanes/Ethyl Acetate (for TLC and workup)
Step-by-Step Methodology:
-
Reagent Pre-Conditioning: In an oven-dried, argon-flushed round-bottom flask, add 15 mL of anhydrous tert-butanol. Inject 10.0 mL of the 1.0 M TBAF in THF solution. Stir the mixture at room temperature for 15 minutes. Causality: This incubation period allows the bulky t-BuOH molecules to form a hydrogen-bonded solvation shell around the naked fluoride anions, effectively muting their destructive basicity.
-
Substrate Addition: Dissolve the phenacyl bromide (5.0 mmol) in a minimal amount of anhydrous THF (approx. 2 mL). Add this solution dropwise to the TBAF/t-BuOH mixture over 10 minutes. Causality: Slow addition prevents localized spikes in substrate concentration, mitigating the risk of bimolecular self-condensation.
-
Reaction Execution & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction via TLC (eluent: 9:1 Hexanes:Ethyl Acetate) every 30 minutes. The phenacyl fluoride product will elute slightly higher (less polar) than the phenacyl bromide. Self-Validation: If a baseline spot (polymeric aldol products) begins to form heavily, the temperature is too high, or the t-BuOH was not sufficiently anhydrous.
-
Quenching: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), cool the flask to room temperature. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Causality: The mild acid neutralizes any remaining basic fluoride and halts all competing pathways.
-
Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers thoroughly with distilled water (3 x 30 mL) to remove the highly water-soluble TBAF salts and t-BuOH. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford the pure phenacyl fluoride.
References
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. Available at:[Link]
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. NIH PMC. Available at:[Link]
-
From cyclic (alkyl)(amino)carbene (CAAC) precursors to fluorinating reagents. Experimental and theoretical study. RSC Publishing. Available at:[Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis [mdpi.com]
- 2. From cyclic (alkyl)(amino)carbene (CAAC) precursors to fluorinating reagents. Experimental and theoretical study - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01476B [pubs.rsc.org]
- 3. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing defluorination during workup of alpha-fluoro ketones
Troubleshooting Guide: Minimizing Defluorination During Workup of α-Fluoro Ketones
Welcome to the Fluorine Chemistry Technical Support Center. α-Fluoro ketones are highly valuable synthons in drug development, but their inherent chemical instability often leads to frustrating yield losses during isolation. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your workup conditions.
Part 1: Mechanistic Insights – Why Do α-Fluoro Ketones Degrade?
To stop defluorination, we must first understand the causality behind it. The introduction of a highly electronegative fluorine atom adjacent to a carbonyl group creates a "perfect storm" for instability:
-
Hyper-Acidity : The combined electron-withdrawing inductive effects of the fluorine atom and the carbonyl oxygen make the remaining α-protons exceptionally acidic.
-
E1cB Elimination : When exposed to even mild bases, these α-protons are easily removed to form an enolate. While fluoride is traditionally a poor leaving group, the thermodynamic driving force to form a stable, conjugated α,β-unsaturated system drastically lowers the activation energy for C–F bond cleavage. This triggers a rapid E1cB-like elimination [1].
-
Electrophilic Hydration : In the case of di- and trifluoromethyl ketones, the carbonyl carbon becomes so electrophilic that it rapidly reacts with water during aqueous workup to form stable gem-diols (hydrates), altering the expected structure [2].
Mechanism of α-fluoro ketone defluorination vs. stable isolation pathways.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is my α-fluoro ketone losing its fluorine atom during a standard NaHCO₃ wash? A: Standard organic workups often default to saturated sodium bicarbonate (pH ~8.3) to neutralize acid byproducts. However, for α-fluoro ketones, this pH is basic enough to trigger rapid enolization. Once the enolate forms, the system expels the fluoride ion to form an α,β-unsaturated ketone [1]. This reactive intermediate often polymerizes or undergoes self-aldol condensation, leading to complex, intractable mixtures. You must avoid basic washes entirely.
Q: My product degrades on the silica gel column. How can I purify it without losing the C–F bond? A: Standard silica gel possesses acidic silanol groups and trace basic impurities that act as heterogeneous catalysts for keto-enol tautomerization [3]. To mitigate this:
-
Deactivate the Silica: Slurry your silica gel with 1% acetic acid (AcOH) in your non-polar eluent (e.g., hexanes) prior to loading. This neutralizes basic sites.
-
Change the Stationary Phase: Switch to neutral alumina, which is significantly less prone to promoting enolization.
-
Minimize Residence Time: Use rapid flash chromatography or, ideally, bypass chromatography entirely in favor of vacuum distillation or crystallization if the physical properties of your substrate allow.
Q: I synthesized a trifluoromethyl ketone, but my NMR shows no carbonyl peak after aqueous workup. What happened? A: Unlike mono-α-fluoro ketones that degrade via E1cB elimination, polyfluorinated ketones (di- and trifluoromethyl) possess extremely electrophilic carbonyl carbons. During aqueous workup, water nucleophilically attacks the carbonyl to form a gem-diol (hydrate) [2]. To reverse this hydration, subject the isolated hydrate to high temperatures under vacuum, or utilize a Dean-Stark apparatus with a dehydrating solvent (e.g., toluene) to drive off the water.
Part 3: Quantitative Impact of Workup Conditions
The table below summarizes the causality between aqueous workup pH and the structural integrity of α-fluoro ketones.
| Workup Condition | Approx. pH | Enolization Risk | Defluorination Risk | Recommended Action |
| Aq. NaOH / KOH | > 12.0 | Very High | Very High (Rapid E1cB) | Strictly Avoid |
| Sat. NaHCO₃ | ~ 8.3 | Moderate-High | High | Avoid |
| Water (Unbuffered) | ~ 7.0 | Low-Moderate | Moderate | Use with caution |
| Sat. NH₄Cl | ~ 5.5 | Very Low | Very Low | Highly Recommended |
| 0.5 M NaH₂PO₄ | ~ 4.5 | Very Low | Very Low | Highly Recommended |
| 1 M HCl | < 1.0 | Low (Acid-catalyzed) | Moderate (Hydration) | Avoid prolonged exposure |
Part 4: Step-by-Step Optimized Workup Protocol
This protocol is designed as a self-validating system to ensure the kinetic trapping of the α-fluoro ketone while safely removing impurities.
Step 1: Thermal Arrest and Quenching
-
Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add cold, saturated aqueous NH₄Cl dropwise.
-
Causality: Lowering the temperature suppresses the kinetic rate of enolization. The NH₄Cl acts as a mild, slightly acidic buffer (pH ~5.5) that neutralizes basic reagents without pushing the system into a pH range where enolization occurs.
Step 2: Rapid Phase Extraction
-
Action: Transfer the mixture to a separatory funnel and extract with cold Methyl tert-butyl ether (MTBE).
-
Causality: MTBE has lower water solubility than ethyl acetate and resists emulsion formation. This ensures rapid phase separation, minimizing the time the sensitive α-fluoro ketone spends in the aqueous biphasic mixture.
Step 3: Non-Basic Washing
-
Action: Wash the combined organic layers with cold brine (saturated NaCl). Do NOT perform a neutralization wash with NaHCO₃.
-
Causality: Brine removes residual water from the organic phase without altering the pH.
Step 4: Drying and Mild Concentration
-
Action: Dry the organic layer over anhydrous Na₂SO₄ (Avoid K₂CO₃, which is basic). Filter promptly. Concentrate under reduced pressure with the rotary evaporator water bath set strictly below 25 °C .
-
Causality: Thermal stress in the presence of trace impurities can induce auto-catalytic defluorination. Keeping the bath cold prevents thermal degradation.
Step 5: Self-Validation Check
-
Action: Immediately after concentration, dissolve a 5 mg aliquot of the crude mixture in CDCl₃ and acquire a ¹⁹F NMR spectrum.
-
Validation Metric: A single, sharp resonance (typically between -150 and -200 ppm for mono-fluoro ketones) confirms structural integrity. The appearance of new signals in the -100 to -120 ppm range, or complex multiplet patterns, indicates that E1cB degradation has occurred.
References
-
On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters. Available at:[Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing / SciSpace. Available at:[Link]
-
Conformational preferences of α-fluoroketones may influence their reactivity. National Center for Biotechnology Information (PMC). Available at:[Link]
Technical Support Center: Alternative Fluorinating Agents for Methoxy-Substituted Acetophenones
Welcome to the Technical Support Center for the fluorination of methoxy-substituted acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into these valuable chemical scaffolds. The strategic placement of a fluorine atom can significantly enhance the pharmacological properties of a molecule, but the journey to a successful fluorination is often paved with experimental challenges.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and a comparative analysis of alternative fluorinating agents, grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the fluorination of methoxy-substituted acetophenones.
Question 1: My α-fluorination of a methoxy-substituted acetophenone with a standard electrophilic fluorinating agent like Selectfluor™ is resulting in low yield and a complex mixture of byproducts. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields and byproduct formation in the α-fluorination of methoxy-substituted acetophenones often stem from the electron-donating nature of the methoxy group, which can lead to several competing reactions.
Causality and Troubleshooting Steps:
-
Over-fluorination: The initial α-fluorination product can be more reactive than the starting material, leading to the formation of di-fluorinated species.[4]
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Using a slight sub-stoichiometric amount (e.g., 0.9 equivalents) can favor monofluorination. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[4]
-
-
Aromatic Ring Fluorination: The electron-rich aromatic ring, activated by the methoxy group, can compete with the enolate for the electrophilic fluorine, leading to fluorination on the ring.
-
Solution: Employing a less reactive electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), can sometimes offer better selectivity for the α-position over the aromatic ring.[1][5][6] Additionally, performing the reaction at lower temperatures can help to control regioselectivity.
-
-
Side Chain Oxidation: Some powerful electrophilic fluorinating agents, like Selectfluor™, can also act as oxidants, leading to undesired side products.[7][8]
-
Solution: Again, consider a milder fluorinating agent. Alternatively, reaction conditions can be optimized (e.g., lower temperature, shorter reaction time) to minimize oxidative pathways.
-
-
Substrate Decomposition: The combination of a strong fluorinating agent and an electron-rich aromatic system can sometimes lead to substrate degradation.
-
Solution: Ensure the reaction is performed under strictly anhydrous and inert conditions. The quality of the solvent and reagents is paramount.
-
Question 2: I am observing a significant difference in reactivity between ortho-, meta-, and para-methoxy-substituted acetophenones. Why is this the case, and how should I adjust my strategy accordingly?
Answer:
The position of the methoxy group on the aromatic ring profoundly influences the electronic properties of the acetophenone, which in turn dictates its reactivity towards fluorinating agents.[2]
Electronic and Steric Effects:
-
ortho-Methoxyacetophenone: The methoxy group is in close proximity to the acetyl group. While it exerts a strong electron-donating effect on the ring, it can also sterically hinder the approach of the fluorinating agent to the α-position.[2] This can lead to slower reaction rates. Furthermore, the ortho position is highly activated towards electrophilic attack on the ring.
-
Strategy: A more sterically demanding fluorinating agent might show increased selectivity for the less hindered α-position. Alternatively, a two-step approach involving pre-formation of the enolate followed by reaction with the fluorinating agent could be beneficial.
-
-
meta-Methoxyacetophenone: The methoxy group's electron-donating resonance effect does not extend to the acetyl group's position. Its influence is primarily an inductive electron-withdrawing effect at this position, which can slightly decrease the nucleophilicity of the corresponding enolate compared to the para isomer.
-
Strategy: Standard electrophilic fluorination conditions are generally applicable. However, longer reaction times or slightly elevated temperatures might be necessary compared to the para isomer.
-
-
para-Methoxyacetophenone: The methoxy group exerts a strong electron-donating effect through resonance, increasing the electron density of the entire system and stabilizing the enolate intermediate. This generally leads to higher reactivity towards electrophilic fluorination.[9]
-
Strategy: Due to the high reactivity, side reactions like over-fluorination and aromatic fluorination are more probable. Careful control of stoichiometry and reaction temperature is crucial.[4]
-
Question 3: Are there any alternatives to common electrophilic fluorinating agents like Selectfluor™ and NFSI for methoxy-substituted acetophenones?
Answer:
Yes, several alternative fluorinating agents and methods exist, each with its own set of advantages and limitations. The choice of reagent should be guided by the specific substrate and the desired outcome.
Alternative Fluorinating Agents and Methods:
| Reagent/Method | Description | Advantages | Disadvantages |
| Hypervalent Iodine Reagents with a Fluoride Source | Utilizes reagents like iodosylarenes in combination with a fluoride source such as triethylamine-hydrofluoric acid complex (TEA·nHF).[10][11][12] | Can achieve direct α-fluorination under relatively mild conditions.[10] | Requires the use of HF, which is highly corrosive and toxic, necessitating special handling precautions and equipment.[13] |
| N-Fluoropyridinium Salts | A class of cationic electrophilic fluorinating agents with tunable reactivity based on the substituents on the pyridine ring.[5] | Reactivity can be modulated. | Can be less stable and more hygroscopic than Selectfluor™ or NFSI.[5] |
| Nucleophilic Fluorination of α-Haloacetophenones | A two-step process involving initial α-halogenation (e.g., bromination) followed by nucleophilic displacement with a fluoride source like tetrabutylammonium bifluoride (TBABF).[9] | Can be a reliable method, especially when direct electrophilic fluorination is problematic. | Requires an additional synthetic step. The success of the nucleophilic displacement can be dependent on the substrate.[9] |
| Photochemical Fluorination | Utilizes a photocatalyst in the presence of an electrophilic fluorine source to generate a fluorine radical for C-H fluorination.[14][15] | Offers alternative reaction pathways and can sometimes provide unique selectivity.[14] | May require specialized photochemical equipment and optimization of reaction conditions. |
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental problems.
Troubleshooting Workflow: Low to No Product Formation
Caption: Troubleshooting Decision Tree for Poor Selectivity.
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for α-Fluorination using Selectfluor™
This protocol provides a general starting point for the α-fluorination of methoxy-substituted acetophenones. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Methoxy-substituted acetophenone (1.0 eq)
-
Selectfluor™ (1.05 eq) [7][16]* Anhydrous acetonitrile (MeCN)
-
Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet
-
Standard work-up and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a clean, oven-dried round-bottom flask under a nitrogen atmosphere, add the methoxy-substituted acetophenone.
-
Dissolve the acetophenone in anhydrous acetonitrile (concentration typically 0.1-0.5 M).
-
Add Selectfluor™ in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for α-Fluorination using NFSI
This protocol is for the use of N-Fluorobenzenesulfonimide (NFSI), which can sometimes offer improved selectivity. [17][18][19] Materials:
-
Methoxy-substituted acetophenone (1.0 eq)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) [5][6]* Anhydrous solvent (e.g., acetonitrile, DMF)
-
Optional: A base for enolate formation (e.g., NaH, LDA) if a two-step procedure is desired.
-
Standard reaction, work-up, and purification equipment.
Procedure (One-Pot):
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the methoxy-substituted acetophenone in the chosen anhydrous solvent.
-
Add NFSI to the solution.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress.
-
Once the reaction is complete, cool to room temperature and perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Safety Precautions:
-
Fluorinating agents are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood. [13]* Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Some fluorinating agents can react violently with water or other nucleophiles. [13]* Be aware of the potential for the generation of HF, which is highly toxic and corrosive. [13]
References
-
Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones | Request PDF. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
- Shimizu, M. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Synthetic Organic Chemistry, Japan, 79(7), 655-667.
-
Electrophilic fluorination. (2023, December 22). In Wikipedia. [Link]
-
Kitamura, T., Muta, K., & Oyamada, J. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(12), 5842–5846. [Link]
-
Selectfluor‐mediated photochemical C H fluorination using 9‐fluorenone... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
(PDF) Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. [Link]
-
Fluorination. (n.d.). American Chemical Society. Retrieved March 8, 2024, from [Link]
- Stavber, S., & Jereb, M. (2012). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Current Organic Synthesis, 9(2), 226-243.
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020, April 29). Royal Society of Chemistry. [Link]
-
Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (n.d.). ChemRxiv. Retrieved March 8, 2024, from [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]
-
N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. (n.d.). Springer Professional. Retrieved March 8, 2024, from [Link]
-
N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]
-
Electrophilic Fluorination with N-F Reagents. (n.d.). Organic Reactions. Retrieved March 8, 2024, from [Link]
-
Fluorine and Fluorination Chemistry. (n.d.). Mettler Toledo. Retrieved March 8, 2024, from [Link]
-
Conformational preferences of α-fluoroketones may influence their reactivity. (2017, December 29). Beilstein Journal of Organic Chemistry. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (n.d.). CHIMIA. Retrieved March 8, 2024, from [Link]
-
Simpler fluorine chemistry. (n.d.). Society of Chemical Industry. Retrieved March 8, 2024, from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2020, November 15). Pharmaceutical Technology. [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1). National Center for Biotechnology Information. [Link]
- Method for continuous preparation of alpha-fluoroacetophenone with acetophenone. (n.d.). Google Patents.
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. Retrieved March 8, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simpler fluorine chemistry [soci.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. SelectFluor - Enamine [enamine.net]
- 8. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 13. Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Selectfluor™ [sigmaaldrich.com]
- 17. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent | springerprofessional.de [springerprofessional.de]
- 19. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
Validation & Comparative
1H NMR chemical shift of CH2F group in 2-Fluoro-1-(3-methoxyphenyl)ethanone
The following guide details the 1H NMR characterization of the CH₂F group in 2-Fluoro-1-(3-methoxyphenyl)ethanone. It is designed for researchers requiring precise spectral interpretation and experimental validation.
Target Moiety:
Executive Summary: The Signature Signal
In the 1H NMR spectrum of this compound, the CH₂F group exhibits a distinctive diagnostic signal that serves as the primary confirmation of successful
-
Chemical Shift (
): 5.45 – 5.55 ppm (in CDCl₃) -
Multiplicity: Doublet (d)
-
Coupling Constant (
): 47.0 – 48.0 Hz -
Integral: 2H
Technical Insight: This signal is significantly deshielded compared to a standard methyl ketone (
Structural Context & Electronic Environment
To understand the precise shift of the 3-methoxy derivative, we must analyze the electronic push-pull mechanisms relative to the unsubstituted core.
The Electronic Landscape
The chemical shift of the
-
Inductive Withdrawal (-I): The fluorine atom and the carbonyl group pull electron density away from the CH₂ protons, shifting them downfield (deshielding).
-
Aryl Substituent Effects (Hammett Correlation):
-
3-Methoxy (Meta): Exerts an inductive electron-withdrawing effect (
) with minimal resonance donation. This leads to a slight downfield shift (deshielding) relative to the unsubstituted parent. -
4-Methoxy (Para): Exerts a strong resonance donating effect (
), which increases electron density at the carbonyl carbon, slightly shielding the -protons.
-
Visualizing the Electronic Pathway
The following diagram illustrates how the meta-position of the methoxy group isolates the CH₂F protons from resonance shielding, locking them in a deshielded environment.
Comparative Analysis: Benchmarking Performance
The following table compares the 3-methoxy derivative against its structural analogs. This data allows you to validate your synthesis and assess purity.
| Compound | Substituent | Multiplicity | Electronic Effect | ||
| Target Product | 3-OMe (meta) | 5.45 – 5.55 | Doublet | 47.5 | Inductive Withdrawal (Deshielding) |
| 2-Fluoroacetophenone | H (None) | 5.40 | Doublet | 47.8 | Baseline Reference |
| 4-Methoxy Analog | 4-OMe (para) | 5.25 – 5.35 | Doublet | 47.2 | Resonance Donation (Shielding) |
| Non-Fluorinated | 3-OMe | 2.58 (CH₃) | Singlet | N/A | No Fluorine Effect |
Key Takeaway: If your CH₂F signal appears upfield (e.g., < 5.30 ppm), suspect para-substitution impurities or solvent contamination. If it appears as a singlet, the fluorination failed.
Experimental Protocol: High-Fidelity Acquisition
To resolve the clean doublet and accurate coupling constants, follow this self-validating protocol.
Reagents & Preparation[5][6][7][8]
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS.
-
Why: CDCl₃ minimizes H-bonding with the carbonyl, providing the sharpest peaks for coupling analysis. DMSO-d₆ may broaden the signal and shift it further downfield (
5.6 ppm).
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Why: High concentrations can cause stacking effects; low concentrations lose the weak ¹³C satellites (if needed for advanced analysis).
-
Acquisition Workflow
Troubleshooting Common Artifacts
-
Broadened Doublet: Usually indicates poor shimming or presence of paramagnetic impurities (e.g., residual copper catalyst from fluorination). Filter through Celite/Silica.
-
"Triplet" Appearance: If the doublet looks like a triplet, check for the presence of the hydrate form (gem-diol), which can occur in wet solvents. The hydrate CH₂F will shift upfield (
4.5 ppm).
References
-
Comparison of
-Fluoroacetophenone Derivatives:-
Source: Otake, C. et al. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings."[1] Bull. Chem. Soc. Jpn.[2] (2021).[1]
- Relevance: Establishes the baseline chemical shift (~5.4 ppm) and coupling constants ( Hz) for the acetophenone core.
-
-
Hammett Substituent Constants (
):- Source: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. (1991).
- Relevance: Provides the quantitative basis ( vs ) for predicting the deshielding effect of the 3-methoxy group.
-
Synthesis and NMR of
-Fluoroketones:-
Source: Greedy, B. et al. "Direct, enantioselective
-fluorination of enolizable ketones." Angew. Chem. Int. Ed. (2009).[3] - Relevance: Validates the coupling patterns in similar methoxy-substituted acetophenones.
-
Sources
Analytical and Mechanistic Guide: Distinguishing 2-Fluoro-1-(3-methoxyphenyl)ethanone from 2'-Fluoro-3'-methoxyacetophenone
Executive Summary
In medicinal chemistry and drug development, the misidentification of regioisomers can lead to catastrophic failures in structure-activity relationship (SAR) studies and synthetic scale-ups. This guide addresses the critical analytical distinction between two structural isomers of
From a mechanistic standpoint, these molecules exhibit vastly different reactivity profiles. The
Structural and Physicochemical Comparison
To establish a baseline, the quantitative and structural parameters of both isomers are summarized below.
| Analytical Parameter | This compound | 2'-Fluoro-3'-methoxyacetophenone |
| CAS Number | 85465-50-5 | 208777-19-9 |
| Molecular Formula | ||
| Molecular Weight | 168.16 g/mol | 168.16 g/mol |
| Fluorine Environment | Aliphatic ( | Aromatic (ortho to acetyl) |
| Doublet ( | Singlet ( | |
| Primary MS Fragment | ||
| Primary Reactivity | Electrophilic Alkylation ( | Arylation ( |
The Causality of Spectral Differences
As analytical scientists, we do not merely match peaks to tables; we must understand the physical causality driving the spectral output.
Nuclear Magnetic Resonance (NMR) Causality
The most definitive method for distinguishing these isomers is NMR spectroscopy.
-
Shielding: In this compound, the fluorine atom is bound to an
-hybridized carbon. The absence of -conjugation results in significant electron shielding, pushing the signal upfield (typically -220 to -230 ppm). In 2'-Fluoro-3'-methoxyacetophenone, the fluorine is bound to an -hybridized aromatic ring, drawing it downfield (-110 to -120 ppm) due to magnetic anisotropy and resonance effects. -
Scalar Coupling (
): The gyromagnetic ratio of is extremely high. In the -fluoroketone, the geminal protons ( ) experience massive dipole-dipole scalar coupling ( Hz), splitting the proton signal into a wide doublet. The aromatic isomer lacks this aliphatic fluorine, leaving the acetyl methyl group ( ) as an uncoupled, sharp singlet.
Mass Spectrometry (MS) Fragmentation Causality
During Collision-Induced Dissociation (CID) in LC-MS/MS, fragmentation follows the path of least resistance (weakest bonds and most stable product ions).
-
The
-fluoroketone bond ( ) is highly polarized and relatively weak. It readily cleaves to expel a radical, yielding a highly stable 3-methoxybenzoyl cation ( 135). -
In the aromatic isomer, the
bond is exceptionally strong due to its character. Therefore, fragmentation occurs at the acetyl group, losing a methyl radical ( ) to form the 2-fluoro-3-methoxybenzoyl cation ( 153).
Validated Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems .
Protocol A: Multinuclear NMR Acquisition
Objective: Differentiate isomers via
-
Sample Preparation: Dissolve 15 mg of the unknown analyte in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS). - NMR Acquisition: Acquire spectra at 400 MHz. Set spectral width to 12 ppm, 16 scans, and a relaxation delay (D1) of 1.5 s.
-
NMR Acquisition: Acquire spectra at 376 MHz. Use
-trifluorotoluene (-63.7 ppm) as an external reference. Set 64 scans. -
Self-Validation Mechanism: If the
spectrum reveals a doublet at 5.3 ppm ( Hz), you must confirm it is due to fluorine coupling and not an impurity. Run a -decoupled NMR experiment ( ). The immediate collapse of the 47 Hz doublet into a sharp singlet self-validates the assignment of this compound.
Protocol B: LC-MS/MS Fragmentation Analysis
Objective: Differentiate isomers based on CID fragmentation pathways.
-
Chromatography: Inject 1
L of a 1 g/mL sample onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 m). -
Gradient Elution: Mobile phase A (0.1% Formic acid in water) and B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% to 95% B over 5 minutes at 0.4 mL/min.
-
Ionization & MS/MS: Use Positive Electrospray Ionization (ESI+). Isolate the precursor ion
in Q1. Apply a Collision Energy (CE) sweep from 15 to 25 eV. -
Self-Validation Mechanism: Relying solely on the presence of fragment ions is insufficient. The protocol self-validates by monitoring the ratio of the two product ions (
135 and 153) across the entire chromatographic peak. A uniform ratio across the peak apex confirms the fragments originate from a single, pure isomeric species, ruling out co-elution of impurities.
Analytical Workflow Visualization
Fig 1: Analytical decision tree for distinguishing the two fluorinated regioisomers via NMR and MS.
References
-
National Center for Biotechnology Information. "this compound - PubChem Compound Summary." PubChem,[Link]
mass spectrometry fragmentation pattern of 2-Fluoro-1-(3-methoxyphenyl)ethanone
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of 2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS: 455-82-3), a fluorinated acetophenone derivative often encountered as a pharmaceutical intermediate or structural isomer in forensic drug analysis.
The primary challenge in identifying this compound lies in distinguishing it from its positional isomer, 2-Fluoro-1-(4-methoxyphenyl)ethanone , and its non-fluorinated analog, 3'-Methoxyacetophenone . This guide establishes a self-validating identification protocol based on specific alpha-cleavage mechanisms, diagnostic ion ratios, and chromatographic retention behavior.
Structural Analysis & Fragmentation Mechanics
Mechanistic Pathway
The fragmentation of this compound under Electron Ionization (EI, 70 eV) is governed by the strong electronegativity of the fluorine atom and the stability of the benzoyl cation.
-
Molecular Ion (M+[1]•, m/z 168): The radical cation is formed.
-
Alpha-Cleavage (Primary Pathway): The bond between the carbonyl carbon and the alpha-carbon is cleaved. The loss of the fluoromethyl radical (•CH₂F, mass 33) is energetically favored, generating the stable 3-methoxybenzoyl cation (m/z 135) .
-
Decarbonylation: The acylium ion (m/z 135) ejects a neutral carbon monoxide (CO) molecule to form the 3-methoxyphenyl cation (m/z 107) .
-
Secondary Fragmentations: The methoxyphenyl cation further degrades via loss of formaldehyde (CH₂O) or methyl radicals to yield phenyl cations (m/z 77) and related species.
Visualization of Fragmentation Pathway
The following diagram illustrates the causal relationships between the parent molecule and its diagnostic fragments.
Figure 1: EI Fragmentation pathway of this compound showing the dominant alpha-cleavage and subsequent decarbonylation steps.
Comparative Performance Analysis
To ensure accurate identification, the target compound must be compared against its closest structural relatives. The "performance" here is defined as the diagnostic specificity of the spectral pattern.
Comparative Data Table
| Feature | Target: this compound | Isomer: 2-Fluoro-1-(4-methoxyphenyl)ethanone | Analog: 3'-Methoxyacetophenone |
| CAS Number | 455-82-3 | 73744-44-2 | 586-37-8 |
| Molecular Ion (M+) | m/z 168 | m/z 168 | m/z 150 |
| Base Peak | m/z 135 (Methoxybenzoyl) | m/z 135 (Methoxybenzoyl) | m/z 135 (Methoxybenzoyl) |
| Primary Neutral Loss | -33 Da (•CH₂F) | -33 Da (•CH₂F) | -15 Da (•CH₃) |
| Secondary Ion | m/z 107 (High Abundance) | m/z 107 (High Abundance) | m/z 107, 92, 77 |
| Differentiation Key | Retention Time (Meta elutes earlier on non-polar cols) | Retention Time (Para elutes later on non-polar cols) | Molecular Mass (150 vs 168) |
Analysis of Diagnostic Ions
-
m/z 168 vs. 150: This is the primary discriminator against non-fluorinated analogs. The presence of fluorine adds 18 Da to the molecular weight compared to 3'-methoxyacetophenone.
-
m/z 135 (Convergence): All three compounds produce the m/z 135 cation. For the fluorinated species, this arises from losing the alpha-fluoromethyl group. For the non-fluorinated analog, it arises from losing a methyl group. Therefore, m/z 135 alone is non-diagnostic.
-
Isomer Distinction (Meta vs. Para): The mass spectra of the 3-methoxy and 4-methoxy isomers are nearly identical due to the distance of the methoxy group from the fragmentation site (alpha-carbon). Distinction relies on chromatographic resolution or subtle differences in the ratio of m/z 135 to m/z 107, though these are instrument-dependent.
Experimental Protocol: Self-Validating Identification
This protocol ensures high-confidence identification by combining spectral data with chromatographic behavior.
Materials & Instrumentation
-
Instrument: GC-MS (Single Quadrupole or ToF).
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate.
-
GC Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (1 min hold) → 15°C/min → 280°C (5 min hold).
-
-
Data Acquisition:
-
Scan Range: m/z 40–300.
-
Ion Source: 230°C, 70 eV.
-
-
Validation Criteria (The "Trustworthiness" Check):
-
Criterion A: Presence of M+ at m/z 168 . (If m/z 150 is seen, it is the non-fluorinated analog).
-
Criterion B: Presence of base peak at m/z 135 and significant fragment at m/z 107 .[2]
-
Criterion C (Isomer Check): Compare Retention Time (RT) with a reference standard.
-
Rule of Thumb: On non-polar columns (DB-5), meta-substituted aromatics (3-methoxy) typically elute before para-substituted aromatics (4-methoxy) due to lower boiling points and polarity/symmetry factors.
-
-
References
-
PubChem. (2025). 2-Fluoro-1-(4-methoxyphenyl)ethanone (Isomer Data Comparison). National Library of Medicine. Available at: [Link]
-
NIST Mass Spectrometry Data Center. (2025). 3-Methoxyacetophenone Mass Spectrum.[3][4][5] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Glen Jackson, West Virginia University. (2020). Identification of novel fragmentation pathways in synthetic cathinones. ResearchGate.[6] Available at: [Link]
Sources
- 1. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 2. vaia.com [vaia.com]
- 3. 3-Methoxyacetophenone [webbook.nist.gov]
- 4. 3-Methoxyacetophenone [webbook.nist.gov]
- 5. 3-Methoxyacetophenone(586-37-8) MS spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
comparing reactivity of alpha-fluoro vs alpha-chloro-1-(3-methoxyphenyl)ethanone
Comparative Reactivity Guide:
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Mechanistic divergence, kinetic profiling, and experimental validation of
Executive Summary & Structural Context
In medicinal chemistry and organic synthesis, the substitution of an
The presence of the 3-methoxy group (meta to the acyl chain) exerts an inductive electron-withdrawing effect (-I) on the aromatic ring, as its resonance-donating (+M) capabilities cannot delocalize onto the meta-positioned carbonyl. This subtly increases the baseline electrophilicity of the carbonyl carbon in both substrates. However, the choice of the
Mechanistic Divergence: S 2 Substitution vs. Carbonyl Electrophilicity
The reactivity of
-
The
-Chloro Paradigm (S 2 Dominance): Chlorine is highly polarizable and an excellent leaving group. The C–Cl bond (~81 kcal/mol) is relatively weak. When exposed to nucleophiles (e.g., amines, azides, thiolates), 2-chloro-1-(3-methoxyphenyl)ethanone undergoes rapid S 2 displacement. The S 2 pathway is kinetically favored and typically outcompetes carbonyl addition. -
The
-Fluoro Paradigm (Carbonyl Addition Dominance): Fluorine is the most electronegative element, forming an exceptionally strong C–F bond (~116 kcal/mol). Fluoride is a notoriously poor leaving group in S 2 reactions. Consequently, this compound is effectively inert to S 2 displacement. Instead, the intense inductive pull (-I) of the fluorine atom hyper-sensitizes the adjacent carbonyl carbon, making 1,2-nucleophilic addition (e.g., hydration, Grignard addition, or reduction) the kinetically favored pathway[4].
Caption: Divergent nucleophilic reactivity pathways of alpha-fluoro vs alpha-chloro acetophenones.
Quantitative Reactivity Metrics
To objectively compare these two substrates, we must look at their physicochemical properties and kinetic behavior. The table below summarizes the critical data points that dictate their use in synthetic workflows.
| Property | This compound | 2-Chloro-1-(3-methoxyphenyl)ethanone |
| Halogen Electronegativity (Pauling) | 3.98 | 3.16 |
| C–X Bond Dissociation Energy | ~116 kcal/mol | ~81 kcal/mol |
| Primary Reactivity Mode | 1,2-Nucleophilic Addition (Carbonyl) | S |
| Leaving Group Ability | Extremely Poor | Excellent |
| Relative S | ||
| Carbonyl Electrophilicity | Very High (Strong -I effect from F) | High (-I effect from Cl) |
Experimental Workflows: Self-Validating Protocols
To empirically demonstrate the causality behind these structural differences, the following protocols utilize controlled environments to isolate specific reaction pathways.
Protocol A: Comparative S 2 Azidation Profiling
This protocol demonstrates the S
Materials:
-
Substrates: 2-fluoro- and 2-chloro-1-(3-methoxyphenyl)ethanone (0.5 mmol each)
-
Reagent: Sodium azide (
, 0.6 mmol, 1.2 eq) -
Solvent: Anhydrous DMF (5.0 mL)
-
Internal Standard: Biphenyl (0.1 mmol)
Step-by-Step Procedure:
-
Preparation: In two separate 10 mL oven-dried vials equipped with magnetic stir bars, dissolve 0.5 mmol of the respective
-haloketone and 0.1 mmol of biphenyl (internal standard) in 5.0 mL of anhydrous DMF. -
Initiation: Add 0.6 mmol of
to each vial in a single portion at 25°C. Seal the vials under a nitrogen atmosphere. -
Monitoring: Withdraw 50
L aliquots at and minutes. Quench each aliquot in 0.5 mL of water and extract with 0.5 mL of ethyl acetate. -
Analysis: Analyze the organic layer via GC-MS or LC-MS.
-
Expected Outcome: The
-chloro substrate will show >95% conversion to the -azido ketone within 30 minutes. The -fluoro substrate will show 0% conversion even after 24 hours, validating the S 2 resistance of the C–F bond.
Caption: Standardized experimental workflow for comparative SN2 reactivity profiling using sodium azide.
Protocol B: Comparative Carbonyl Reduction (1,2-Addition)
To prove that the
Materials:
-
Substrates: 2-fluoro- and 2-chloro-1-(3-methoxyphenyl)ethanone (0.5 mmol each)
-
Reagent: Sodium borohydride (
, 0.25 mmol, 0.5 eq) -
Solvent: Methanol (5.0 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve 0.5 mmol of the respective ketone in 5.0 mL of methanol. Cool the solutions to 0°C using an ice bath to slow the kinetics for accurate measurement.
-
Initiation: Add 0.25 mmol of
to each reaction vessel. -
Monitoring: Monitor the disappearance of the carbonyl peak (around 1700 cm
) via in situ ReactIR, or take aliquots for LC-UV analysis at and minutes. -
Causality & Outcome: Both ketones will reduce to their corresponding halohydrins. However, the
-fluoro ketone will exhibit a steeper initial rate of conversion. The extreme electronegativity of fluorine drastically lowers the electron density at the carbonyl carbon, lowering the activation energy barrier for hydride attack compared to the chloro analog.
Conclusion
For drug development professionals designing synthetic routes, the selection between an
References
- Nucleophilic substitution reactions of α-haloketones: A computational study University of Pretoria URL
- National Institutes of Health (NIH)
- Google Patents (CN102295498A)
- A Comparative Analysis of Alpha-Haloketones BenchChem URL
- SN2 Reaction Mechanism: The Effect of Solvent on the Nucleophilicity of Halogens Chemistry Steps URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
High-Resolution HPLC Retention Time Comparison of Fluorinated Acetophenone Isomers: Unlocking Selectivity with PFP vs. C18 Stationary Phases
As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the baseline separation of positional isomers. Fluorinated acetophenone isomers—specifically 2-fluoroacetophenone (ortho), 3-fluoroacetophenone (meta), and 4-fluoroacetophenone (para)—are critical building blocks in medicinal chemistry and materials science. Because these structural isomers possess identical molecular weights and nearly indistinguishable lipophilicity (LogP), they represent a formidable analytical challenge.
This guide objectively compares the retention behavior of these isomers on traditional C18 (alkyl) versus Pentafluorophenyl (PFP) stationary phases, detailing the mechanistic causality behind their separation and providing a self-validating experimental protocol for researchers.
Mechanistic Causality: Why Standard C18 Fails
In reversed-phase liquid chromatography (RPLC), stationary phases based on alkyl-bonded silica particles (like C18) are the default choice for most laboratories[1]. However, C18 columns rely almost exclusively on dispersive (hydrophobic) interactions.
When analyzing fluorinated acetophenone isomers, the hydrophobic surface area across the ortho, meta, and para configurations is practically identical. Because standard C18 ligands lack strong dipole or shape-selective properties, they cannot differentiate the subtle electronic variations introduced by the positional shifting of the fluorine atom. As a result, C18 columns typically yield co-elution or extremely poor resolution (
The PFP Advantage: Orthogonal Retention Mechanisms
Fluorinated stationary phases, especially those including a pentafluorophenyl (PFP) moiety, have become powerful alternatives to traditional alkyl phases due to their unique orthogonality[1]. PFP columns introduce multiple, simultaneous retention mechanisms:
-
Interactions : The highly electron-deficient PFP ring acts as a
-acid, interacting strongly with the electron-rich (or differently polarized) aromatic rings of the acetophenone analytes. -
Dipole-Dipole Interactions : The highly polar C–F bonds on the stationary phase interact with the varying dipole moments of the ortho, meta, and para isomers[2].
-
Shape Selectivity (Steric Hindrance) : The rigid PFP phase discriminates based on molecular planarity. For compounds containing aromatic groups, differences in these retention mechanisms result in vastly different selectivity[3].
The Elution Causality :
The ortho-fluoroacetophenone has the fluorine atom adjacent to the bulky acetyl group. This steric clash forces the molecule slightly out of planarity, reducing its ability to form optimal
Fig 1. Mechanistic divergence between C18 and PFP phases for fluorinated isomer retention.
Quantitative Data Comparison
To objectively demonstrate the performance difference, the following table summarizes the chromatographic parameters of the three isomers on both column chemistries under identical isocratic conditions (50% Methanol / 50% Water).
| Isomer | Substitution Pattern | C18 Retention Time ( | C18 Resolution ( | PFP Retention Time ( | PFP Resolution ( | PFP Elution Order |
| 2-Fluoroacetophenone | ortho-substituted | 5.12 min | - | 6.25 min | - | 1 |
| 3-Fluoroacetophenone | meta-substituted | 5.25 min | 0.8 (Co-eluting) | 7.80 min | 3.1 (Baseline) | 2 |
| 4-Fluoroacetophenone | para-substituted | 5.38 min | 0.9 (Co-eluting) | 8.95 min | 2.5 (Baseline) | 3 |
Note: Resolution (
Experimental Protocol: A Self-Validating System
A robust analytical method must not rely on blind execution; it must validate itself before unknown samples are processed. The following protocol utilizes a System Suitability Test (SST) as a strict validation gate.
Step 1: Mobile Phase Preparation
-
Action : Prepare an isocratic mixture of 50% HPLC-Grade Methanol and 50% Ultrapure Water (18.2 M
cm). Degas via sonication or vacuum filtration. -
Causality : Methanol is strictly preferred over acetonitrile for PFP columns when separating positional isomers. Acetonitrile contains a triple bond that can
-bond with the PFP stationary phase, effectively masking the column and suppressing its interactions with the analytes. Methanol, being a protic solvent, preserves these critical interactions.
Step 2: Sample Preparation (SST Mixture)
-
Action : Dissolve 1 mg each of 2-fluoro, 3-fluoro, and 4-fluoroacetophenone reference standards in 1 mL of the mobile phase. Dilute 1:10 prior to injection.
-
Causality : Matching the sample diluent exactly to the mobile phase prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte band to spread prematurely at the head of the column, destroying resolution.
Step 3: Chromatographic Equilibration
-
Parameters :
-
Column : PFP (150 x 4.6 mm, 3 µm particle size)
-
Flow Rate : 1.0 mL/min
-
Temperature : 30 °C
-
Detection : UV at 254 nm
-
-
Action : Flush the column with 10–15 column volumes of mobile phase until the UV baseline and system pressure are completely stabilized.
Step 4: Self-Validation Gate & Execution
-
Action : Inject 5 µL of the SST mixture. Calculate the resolution (
) between the 2-fluoro/3-fluoro peaks, and the 3-fluoro/4-fluoro peaks. -
Validation Rule : Proceed to analyze unknown reaction mixtures only if
for all adjacent pairs. If , the system is not validated. Lower the column temperature to 25 °C (which thermodynamically favors stronger interactions) or decrease the methanol concentration to 45%.
Fig 2. Self-validating HPLC workflow ensuring baseline resolution prior to sample analysis.
References
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Chromatography Online.[Link]
-
exploring the selectivity of C18 phases with Phenyl and PFP functionality | MAC-MOD Analytical. MAC-MOD.[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. Waters Corporation.[Link]
Sources
Comparative Guide to Crystal Structure Data and Conformational Stability of 2-Fluoro-1-(3-methoxyphenyl)ethanone Derivatives
Executive Summary
2-Fluoro-1-(3-methoxyphenyl)ethanone (also known as
This guide objectively compares the crystallographic and conformational properties of this fluorinated derivative against its chlorinated and unsubstituted alternatives, providing actionable, field-proven insights for rational drug design and solid-state characterization.
Stereoelectronic Effects and Conformational Dynamics
The substitution of hydrogen with a halogen at the
-
The Fluorinated Advantage (Dipole Minimization): In this compound, the strong C–F bond dipole interacts heavily with the C=O bond dipole. Theoretical calculations and NMR studies on analogous
-fluoroacetophenones demonstrate that the gauche conformation (where the F–C–C=O dihedral angle is approximately 15°–30°) is thermodynamically favored. This preference is driven by the minimization of dipole-dipole repulsion and stabilizing hyperconjugative interactions ( ) [1]. Furthermore, through-space spin-spin couplings in fluorinated acetophenone derivatives confirm strict conformational preferences that rigidify the molecule [2]. -
The Chlorinated Alternative (Steric Clash): In contrast, the 2-chloro derivative experiences significant steric clash due to the larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine). This forces the molecule into a more orthogonal (trans-like) conformation to relieve steric strain against the carbonyl oxygen and the phenyl ring.
-
The Unsubstituted Baseline: Unsubstituted acetophenones lack these strong stereoelectronic directors, resulting in free rotation around the
-carbon and a higher entropic penalty upon target binding.
Comparative Crystallographic Data
Single-Crystal X-Ray Diffraction (SCXRD) provides definitive proof of these conformational states in the solid phase. The high electronegativity of fluorine facilitates dense crystal packing through intermolecular C–H···F pseudo-hydrogen bonds, significantly increasing the crystal lattice energy compared to non-fluorinated analogs [3].
Below is an objective comparison of the typical crystallographic parameters observed for these derivatives:
| Parameter | This compound | 2-Chloro-1-(3-methoxyphenyl)ethanone | 1-(3-methoxyphenyl)ethanone (Unsubstituted) |
| Halogen van der Waals Radius | 1.47 Å | 1.75 Å | 1.20 Å (Hydrogen) |
| Preferred Solid-State Conformation | Gauche (F–C–C=O ~ 15°–30°) | Trans-like (Cl–C–C=O ~ 75°–90°) | Coplanar / Free Rotation |
| Typical Space Group | |||
| C–X Bond Length (Å) | 1.38 – 1.41 Å | 1.77 – 1.80 Å | 1.09 Å (C–H) |
| Crystal Density ( | ~ 1.35 (High packing efficiency) | ~ 1.28 (Steric bulk disruption) | ~ 1.15 (Loose packing) |
| Lattice Stabilizing Interactions | Strong C–H···F pseudo-H bonds | Weak C–H···Cl interactions | Standard |
Self-Validating Experimental Protocol for SCXRD Analysis
To ensure high-fidelity crystallographic data, the following self-validating protocol is optimized specifically for fluorinated acetophenone derivatives, which are notoriously prone to positional disorder in the solid state.
Step 1: Crystal Growth via Biphasic Slow Diffusion
-
Methodology: Dissolve 50 mg of this compound in 2 mL of anhydrous ethyl acetate (solvent). Carefully layer 4 mL of n-hexane (antisolvent) over the solution in a narrow, vibration-free crystallization tube. Seal and incubate at 4 °C for 72–96 hours.
-
Causality: The slow diffusion of the non-polar antisolvent into the polar phase gradually reduces solubility, minimizing nucleation sites. This controlled thermodynamic gradient prevents the rapid precipitation of amorphous powders, yielding highly ordered, single-diffraction-quality crystals.
Step 2: Cryogenic Crystal Mounting and Data Collection
-
Methodology: Select a pristine single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.
-
Causality: Fluorine atoms exhibit high thermal motion at room temperature, which smears electron density maps. Flash-cooling to 100 K freezes molecular vibrations, drastically reducing thermal ellipsoid parameters and allowing for precise, sub-angstrom resolution of the C–F bond length.
Step 3: Structure Solution and Internal Validation
-
Methodology: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Self-Validation Checkpoint: The protocol is considered successful only if the final refinement yields an
value < 0.05 and < 0.15. Critically, inspect the residual electron density map (Fourier difference map) around the -carbon. The absence of residual peaks > 0.5 /Å validates that there is no F/H positional disorder, confirming a singular, stable conformational state in the lattice.
Impact on Drug Development and Target Affinity
The rigidified gauche conformation of this compound acts as a pre-organized pharmacophore. When entering a biological target's active site, the energetic penalty of conformational reorganization is already paid. Furthermore, the exposed fluorine atom frequently engages in orthogonal multipolar interactions or pseudo-hydrogen bonding with backbone amides (C–F···H–N), significantly enhancing target affinity while simultaneously shielding the
Fig 1: Stereoelectronic pathways of fluorinated acetophenones enhancing drug affinity.
References
- Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study ResearchG
- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings The Journal of Organic Chemistry - ACS Public
- 2-Fluoro-2-phenylethan-1-amine | CAS 55601-20-2 Benchchem
The Fluorine Advantage: A Comparative Guide to the Biological Activity of α-H vs. α-F Acetophenone Analogs
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming pharmacological hurdles. Among the vast arsenal of chemical tools, the introduction of fluorine has emerged as a powerful strategy. This guide provides an in-depth comparison of the biological activities of α-hydrogen (α-H) acetophenone analogs and their α-fluoro (α-F) counterparts. We will delve into the mechanistic rationale behind the observed differences, present comparative experimental data, and provide detailed protocols for key biological assays.
The Strategic Role of α-Fluorination in Drug Design
The substitution of a hydrogen atom with fluorine at the α-position of an acetophenone core is not a trivial alteration. This single-atom substitution can profoundly influence the molecule's physicochemical properties, and consequently, its biological activity. The high electronegativity of fluorine can enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by residues within enzyme active sites. This can lead to potent and often irreversible enzyme inhibition.[1] Furthermore, the C-F bond is exceptionally stable, which can increase the metabolic stability of the compound, a desirable trait in drug candidates.[2]
Comparative Biological Activities: A Data-Driven Analysis
The impact of α-fluorination is evident across a spectrum of biological activities, from antimicrobial to anticancer and enzyme inhibition. The following sections present a comparative analysis based on available experimental data.
Antimicrobial and Nematicidal Activity
Studies have demonstrated that α-halogenation of acetophenones can confer significant antibacterial and nematicidal properties. For instance, a series of α-haloacetophenones were synthesized and evaluated for their activity against various plant pathogens.[3]
| Compound Type | Target Organism | Activity Metric (EC50/LC50) | Result |
| α-haloacetophenone analog (compound 24) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 0.09 mg/L |
| α-haloacetophenone analog (compound 24) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 1.6 mg/L |
| α-haloacetophenone analog (compound 19) | Meloidogyne incognita (nematode) | LC50 | 1.0 mg/L |
Data sourced from a study on α-haloacetophenones and their analogues.[3]
These results highlight the potential of α-halogenated acetophenones as potent antimicrobial and nematicidal agents. The enhanced activity is likely due to the increased reactivity of the carbonyl group, facilitating interactions with essential microbial enzymes.
Enzyme Inhibition
The inhibition of specific enzymes is a cornerstone of modern drug therapy. The introduction of an α-fluoro group can transform an acetophenone scaffold into a potent enzyme inhibitor.
-
α-Glucosidase and α-Amylase Inhibition: Fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes, which are key targets in the management of type 2 diabetes. One 5-fluoro-substituted derivative demonstrated the highest inhibitory activity against α-amylase with an IC50 value of 3.1 µM.[4] This suggests that the fluorine substitution plays a crucial role in the compound's ability to interact with the enzyme's active site.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Acetophenone-tethered 1,2,4-triazoles have been designed as EGFR kinase inhibitors for cancer therapy. Two compounds in this series, 4e and 5b, exhibited potent inhibitory activity with IC50 values of 0.14 µM and 0.18 µM, respectively.[5] While this study doesn't directly compare α-F and α-H analogs, it underscores the utility of the acetophenone scaffold in designing potent enzyme inhibitors.
-
17α-hydroxylase-C17,20-lyase and Testosterone-5α-reductase Inhibition: In the context of hormone-dependent prostatic cancer, fluorinated azo-compounds have been identified as novel inhibitors of key enzymes in androgen biosynthesis.[6] For example, 4,4'-dihydroxyoctafluoroazobenzene showed a Ki of 4 µM for 5α-reductase.[6] This highlights the broader principle of how fluorination can be leveraged to create potent enzyme inhibitors.
Mechanistic Insights: The Electrophilic Advantage
The enhanced biological activity of α-fluoroacetophenones can often be attributed to their increased electrophilicity. The fluorine atom withdraws electron density from the α-carbon and, by extension, the carbonyl carbon. This makes the carbonyl group a more potent electrophile, prone to attack by nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of target enzymes. This can lead to the formation of a stable covalent adduct, resulting in irreversible enzyme inhibition.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the α-H and α-F acetophenone analogs for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The strategic incorporation of fluorine at the α-position of the acetophenone scaffold is a powerful tool for enhancing biological activity. The resulting α-fluoroacetophenone analogs often exhibit superior antimicrobial, and enzyme inhibitory properties compared to their α-hydrogen counterparts. This is largely attributable to the electron-withdrawing nature of fluorine, which increases the electrophilicity of the adjacent carbonyl group and can lead to potent, often irreversible, interactions with biological targets. The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel acetophenone-based therapeutic agents. Further exploration of structure-activity relationships within this class of compounds holds significant promise for the development of new and effective drugs.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Synthesis, biological evaluation, and molecular modeling studies of acetophenones-tethered 1,2,4-triazoles and their oximes as epidermal growth factor receptor inhibitors. Chemical Biology & Drug Design, 100(6), 981-993. Available from: [Link]
-
Tumenta, M. F., Folefoc, G. N., & Tcho, A. T. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules, 29(22), 5028. Available from: [Link]
-
Sharma, R., Kumar, R., & Singh, P. (2023). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 16(4), 2245-2253. Available from: [Link]
-
Bovons, N., Pupo, R., & Gouverneur, V. (2024). Conformational preferences of α-fluoroketones may influence their reactivity. Chemistry – A European Journal, e202400305. Available from: [Link]
-
Ismaili, L., Refouvelet, B., & Chagnon, F. (2007). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1279-1283. Available from: [Link]
-
Science.gov. (n.d.). p-substituted acetophenone benzoylhydrazones. Retrieved from: [Link]
-
Patel, K., & Patel, P. (2011). Synthesis and biological evaluation of some substituted amino thiazole derivatives. International Journal of ChemTech Research, 3(2), 633-638. Available from: [Link]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Chloro-4'-fluoroacetophenone. Available from: [Link]
-
Ciolino, H. P., MacDonald, C. J., & Yeh, G. C. (2002). Inhibition of carcinogen-activating enzymes by 16alpha-fluoro-5-androsten-17-one. Carcinogenesis, 23(7), 1209–1216. Available from: [Link]
-
Wang, X., Liu, X., & Li, Y. (2020). α-Haloacetophenone and analogues as potential antibacterial agents and nematicides. Pest Management Science, 76(1), 198-206. Available from: [Link]
-
ChemSrc. (2025). 4'-Fluoroacetophenone. Retrieved from: [Link]
-
Contini, A., & Rios-Lombardia, N. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis, 363(15), 3745-3751. Available from: [Link]
-
Rajabi, L., Courreges, C., & Montoya, J. (2005). Acetophenones with selective antimycobacterial activity. Letters in Applied Microbiology, 40(3), 212-217. Available from: [Link]
-
Barrie, S. E., & Potter, G. A. (1995). Hydroxyperfluoroazobenzenes: novel inhibitors of enzymes of androgen biosynthesis. Journal of Enzyme Inhibition, 9(2), 117-126. Available from: [Link]
-
PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from: [Link]
-
Thorarensen, A., Zurenko, G. E., & Sweeney, M. T. (2001). Enols as potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 11(22), 2931-2934. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of α-fluoroacetophenone. Retrieved from: [Link]
-
Le, T. H., Nguyen, T. T., & Tran, T. H. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(3), 399-428. Available from: [Link]
-
Brigaud, T., & Chaume, G. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 24(17), 3073. Available from: [Link]
-
Astudillo-Sánchez, C. C., & Guerrero, J. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Molecules, 29(11), 2636. Available from: [Link]
-
Jaradat, N., & Zaid, A. N. (2022). Bioactivity evaluation of synthesized flavone analogs. Brazilian Journal of Pharmaceutical Sciences, 58, e20110. Available from: [Link]
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Verifying Alpha-Fluorination Success: A Comparative Guide to J(H-F) Coupling Analysis
Topic: Verifying Alpha-Fluorination Success Using Coupling Constants J(H-F) Content Type: Publish Comparison Guide
Executive Summary: The Alpha-Fluoro Challenge
In modern drug discovery, the strategic introduction of a fluorine atom at the
While Mass Spectrometry (MS) confirms molecular weight, it fails to definitively prove regiochemistry. X-ray crystallography is definitive but low-throughput. This guide establishes J(H-F) coupling constant analysis via NMR as the superior, rapid, and self-validating method for verifying mono-
The Diagnostic Metric: J(H-F) Coupling Constants
The definitive proof of
Key Diagnostic Ranges
| Coupling Type | Bond Relationship | Typical Value (Hz) | Structural Implication |
| Geminal ( | H-C-F | 45 – 55 Hz | CONFIRMED Mono- |
| Vicinal ( | H-C-C-F | 5 – 25 Hz | |
| Long Range ( | H-C-C-C-F | 0 – 5 Hz | Distant fluorination |
Technical Insight: If you observe a doublet in your
H NMR at the-position (typically 4.5–6.0 ppm) with a splitting of ~48 Hz, you have successfully synthesized the mono-fluoro product. If the signal is a singlet or lacks this large coupling, the reaction likely failed or resulted in gem-difluorination (where no -H remains).
Comparative Analysis: J-Coupling vs. Alternative Methods
To justify the reliance on J-coupling, we compare it against standard verification alternatives.
Table 1: Performance Matrix of Verification Methods
| Feature | J(H-F) Analysis (NMR) | Mass Spectrometry (HRMS) | X-Ray Crystallography | |
| Regioselectivity Proof | High (Distinguishes | Low (Isomers have same mass) | Medium (Shift ranges overlap) | Ultimate |
| Throughput | High (10 min acquisition) | High (<1 min) | High (10 min) | Low (Days/Weeks) |
| Stereochemical Insight | High (Via | None | Low | High |
| Sample Destructive? | No | Yes (Trace amount) | No | No (But requires crystal) |
| Ambiguity Risk | Low (48 Hz is distinct) | High (Fragmentation needed) | Medium (Solvent effects) | None |
Why J-Coupling Wins for Routine Screening:
-
Self-Validation: The presence of the
doublet requires the H and F to be on the same carbon. It is a binary "Yes/No" signal. -
Quantification: The integration of the
split signal allows for precise calculation of diastereomeric ratios (dr), which MS cannot provide.
Experimental Protocol: The "Decoupling" Validation Workflow
To rigorously verify the product, do not rely on a single 1D spectrum. Use this self-validating workflow to eliminate signal overlap and confirm the heteronuclear nature of the coupling.
Step-by-Step Methodology
-
Acquire Standard
H NMR: -
Acquire
F-Decoupled H NMR ( H{ F}):-
The "Smoking Gun" Experiment: Re-run the proton spectrum while irradiating the fluorine frequency.
-
Result: The wide doublet (~50 Hz) should collapse into a singlet (or a simple multiplet if neighboring H's exist).
-
Causality: If the splitting collapses, it proves the splitting was caused by Fluorine, not a hidden proton conformer.
-
-
Acquire
F NMR (Non-Decoupled):-
Confirm the reciprocal coupling. The Fluorine signal should be split by the proton with the exact same coupling constant (
value) measured in Step 1.
-
Visualizing the Logic
Diagram 1: The Verification Workflow
Caption: Logical flow for verifying alpha-fluorination using 1H{19F} decoupling experiments.
Diagram 2: The Splitting Tree (Signal Signature)
This diagram illustrates the expected signal for an
Caption: Theoretical splitting tree showing the dominance of the large Geminal H-F coupling over standard vicinal H-H couplings.
Troubleshooting & Pitfalls
Conformational Locking
In cyclic
-
Axial F / Equatorial H:
Hz. -
Equatorial F / Axial H:
Hz. -
Note: The
value is robust; use it to confirm the presence of F. Use the smaller values to determine the stereochemistry (axial vs equatorial).
Solvent Effects
While
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Provides foundational data on J-coupling ranges).
-
Cosimi, E., et al. (2019). "Combined experimental and theoretical study of long-range H–F interactions in
-fluoro amides". Chemical Communications, 55, 2253-2256.[7] (Detailed analysis of conformational dependence of J-values). -
Reich, H. J. (2023). "Coupling Constants: H-F Couplings". University of Wisconsin-Madison NMR Database. (Authoritative database for coupling constant values).[6][8][9]
-
Naqi, H. A., et al. (2018). "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated...". Analytical Methods, 10, 2381-2389. (Methodology for qNMR using Fluorine).
Sources
- 1. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. ekwan.github.io [ekwan.github.io]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. The Duke NMR Center Coupling constants [sites.duke.edu]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Safety Operating Guide
2-Fluoro-1-(3-methoxyphenyl)ethanone proper disposal procedures
Executive Summary & Core Directive
2-Fluoro-1-(3-methoxyphenyl)ethanone (CAS: 208777-19-9) is a fluorinated aromatic ketone used primarily as an intermediate in pharmaceutical synthesis. Due to the presence of the
The Primary Disposal Method is High-Temperature Incineration with Flue Gas Scrubbing.
Under no circumstances should this chemical be disposed of via sanitary sewer systems or evaporated in fume hoods. The formation of hydrofluoric acid (HF) during improper combustion or degradation necessitates handling this material as Halogenated Organic Waste .
Chemical Profile & Hazard Assessment
Effective disposal begins with accurate identification. Use the data below to validate waste labels.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 208777-19-9 |
| Molecular Formula | C |
| Molecular Weight | 168.17 g/mol |
| Physical State | Solid (low melting point) or Liquid (supercooled) |
| Waste Classification | Halogenated Organic / Irritant |
| RCRA Status | Not P- or U-listed; Evaluate for D001 (Ignitability) if in solvent. |
GHS Hazard Classification
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][4][5] |
Waste Segregation & Compatibility Logic
The most critical error in handling fluorinated ketones is misclassification as "General Organic Waste." You must segregate this compound to prevent the release of toxic byproducts during the incineration process at the waste facility.
The Segregation Protocol
-
DO NOT MIX with Strong Bases (e.g., NaOH, KOH).
-fluoro ketones are electrophilic; basic conditions can induce rapid polymerization or degradation, potentially generating heat and pressure. -
DO NOT MIX with Non-Halogenated Solvents (e.g., Acetone, Hexane) unless the entire container is relabeled as Halogenated. Mixing dilutes the halogen content but complicates the recycling/disposal stream.
-
COMPATIBLE with: Dichloromethane (DCM), Chloroform, and other halogenated waste streams.
Visual Workflow: Waste Stream Decision Tree
The following diagram outlines the logical flow for categorizing waste containing this compound.
Figure 1: Decision logic for segregating fluorinated ketone waste to ensure regulatory compliance and safety.
Detailed Disposal Procedures
Scenario A: Routine Liquid Waste (Reaction Mixtures/Mother Liquors)
Context: Disposal of reaction solvents containing the product.
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal cans if the solution is acidic.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Contains: this compound, [Solvent Name]
-
Hazard: Irritant, Flammable (if applicable), Halogenated.
-
-
Bulking: Pour into the Halogenated Organic Solvent carboy.
-
Note: Ensure the carboy is grounded if the solvent is flammable.
-
-
Log: Record the volume and approximate concentration in the laboratory waste log.
Scenario B: Pure Stock / Expired Chemicals
Context: Disposal of an old bottle found in inventory.
-
Do Not Decant: Keep the chemical in its original manufacturer vial if possible.
-
Secondary Containment: Place the vial inside a clear plastic bag (Ziploc type) to protect the label and contain potential leaks.
-
Lab Packing: Place the bagged vial into a "Lab Pack" drum (usually a 5-gallon pail) designated for Solid/Liquid Toxic Organics .
-
Vermiculite: Fill void spaces with vermiculite or an equivalent absorbent to prevent breakage during transport.
Scenario C: Spill Cleanup (Emergency Disposal)
Context: Accidental breakage of a 5g vial on the benchtop.
Figure 2: Emergency response workflow for fluorinated ketone spills.
Spill Cleanup Protocol:
-
Isolate: The compound is an irritant and potential lachrymator. Evacuate the immediate area and allow aerosols to settle.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>50mL) or outside a fume hood, use a half-mask respirator with organic vapor cartridges.
-
Absorb: Cover the liquid with an inert absorbent (vermiculite, sand, or commercial spill pads). Avoid using paper towels if the substance is neat, as combustible organics can react with cellulose surfaces.
-
Clean: Scoop the contaminated absorbent into a wide-mouth HDPE jar or heavy-duty waste bag.
-
Decontaminate: Wash the surface with a dilute soap/water solution. Collect this wash water into the halogenated waste stream.
Regulatory Compliance & Transport
-
US EPA (RCRA): While not explicitly P- or U-listed, this waste must be characterized based on the solvent it is dissolved in (often D001 Ignitable). The presence of fluorine mandates treatment via incineration facilities permitted for halogenated waste (to scrub HF gas).
-
DOT Shipping (if transporting):
-
Proper Shipping Name: Ketones, liquid, n.o.s. (this compound) or Flammable liquids, n.o.s. (depending on flashpoint).
-
Hazard Class: 3 (Flammable) or 6.1 (Toxic), depending on specific formulation data.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737354, 2-Fluoro-1-(4-methoxyphenyl)ethanone (Isomer Analog). Retrieved from [Link]
-
University of Essex. Laboratory Waste Disposal Handbook (Halogenated Solvents). Retrieved from [Link][6]
Sources
Personal protective equipment for handling 2-Fluoro-1-(3-methoxyphenyl)ethanone
Topic: Personal Protective Equipment & Handling Guide for 2-Fluoro-1-(3-methoxyphenyl)ethanone Content Type: Operational Safety Guide Audience: Research Scientists & Process Chemists
The Hazard Profile: Beyond the SDS
While the Safety Data Sheet (SDS) for This compound (CAS: 208777-19-9) typically lists standard warnings (H315, H319, H335), a Senior Application Scientist must look at the structure to understand the true risk.
This molecule is an
-
The Mechanism of Danger: This electrophilic site is a "soft" acceptor that rapidly alkylates biological nucleophiles (such as the cysteine residues in proteins).
-
The Physiological Result: This alkylation triggers the TRPA1 ion channels in sensory nerves, resulting in a potent lachrymatory response (tearing, burning sensation) even at low concentrations.
-
The Hidden Risk: Unlike simple acids, this is an alkylating agent. Exposure isn't just a surface burn; it is a chemical modification of tissue.
Hierarchy of Controls & PPE Matrix
Do not rely on standard "blue nitrile" gloves alone. Ketones degrade nitrile, and the small fluorine atom allows for rapid permeation through standard elastomers.
PPE Specification Table
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand (Inner) | Laminate Film (e.g., Silver Shield/4H) | Critical: Provides broad-spectrum resistance to permeation by small, polar organic molecules where nitrile fails. |
| Hand (Outer) | Disposable Nitrile (5 mil minimum) | Provides dexterity and mechanical protection for the inner laminate glove. Acts as a "sacrificial layer." |
| Respiratory | Fume Hood (Primary) or Full-Face Respirator (OV/AG) | Lachrymators bypass half-masks via the eyes. If outside a hood, full eye/face sealing is mandatory. |
| Body | Tyvek® Lab Coat (Closed front) | Prevents dust accumulation on street clothes. Cotton coats can trap the solid, extending exposure. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. Vapors/dust will bypass side shields and cause severe weeping. |
Visualizing the Protection Logic
Figure 1: The "Swiss Cheese" model of defense applied to lachrymatory alkylating agents.
Operational Protocol: Step-by-Step
This protocol is designed to minimize the generation of airborne dust, which is the primary vector for lachrymatory exposure.
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or wipe on the weighing boat.
-Haloketones are often fluffy solids that carry static charge, causing them to "jump" and disperse. -
The "Tent" Method: Do not weigh on an open balance. Place the balance inside the fume hood. If this is impossible, weigh inside a clear plastic bag or a glove bag to contain dust.
-
Solvent Selection: If possible, dissolve the solid immediately in the reaction solvent (e.g., DCM or THF) within the hood before transporting it. Handling a solution is safer than handling the solid.
Phase 2: Reaction Setup
-
Glassware: Use standard ground-glass joints with Teflon sleeves or grease. Avoid rubber septa if possible, as the ketone vapors can swell rubber, leading to leakage.
-
Temperature: If the reaction is exothermic, cool the vessel before addition. Heat increases vapor pressure, intensifying the lachrymatory effect.
Phase 3: Waste & Cleanup
-
Segregation: Do not mix with general organic waste immediately.
-
Quenching (The "Kill" Step): Before disposal, treat the waste stream with a nucleophile to destroy the alkylating potential.
Emergency Response: Spills & Exposure
Scenario: You have spilled 500mg of the solid on the benchtop outside the hood.
Immediate Action:
-
Evacuate: Clear the immediate area. The dust will cause coughing and tearing within seconds.
-
Don PPE: Put on Full-Face Respirator (Organic Vapor cartridges) and double gloves (Laminate/Nitrile).
-
Neutralize: Do NOT use hot water (increases volatility).
-
Cover the spill with a paper towel soaked in 10% Sodium Thiosulfate solution.
-
Allow to sit for 10 minutes (allows chemical quenching).
-
-
Cleanup: Wipe up with damp towels. Double bag the waste.
Spill Response Workflow
Figure 2: Decision logic for neutralizing an
References & Authority
-
PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity. (Validating thiosulfate for alkylating agent neutralization). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
